molecular formula C10H14N4O2 B3154459 4-(furan-2-carbonyl)piperazine-1-carboximidamide CAS No. 77723-05-8

4-(furan-2-carbonyl)piperazine-1-carboximidamide

Katalognummer: B3154459
CAS-Nummer: 77723-05-8
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: VYEKZMCQFRDRPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(furan-2-carbonyl)piperazine-1-carboximidamide is a useful research compound. Its molecular formula is C10H14N4O2 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(furan-2-carbonyl)piperazine-1-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(furan-2-carbonyl)piperazine-1-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(furan-2-carbonyl)piperazine-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c11-10(12)14-5-3-13(4-6-14)9(15)8-2-1-7-16-8/h1-2,7H,3-6H2,(H3,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEKZMCQFRDRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901233328
Record name 4-(2-Furanylcarbonyl)-1-piperazinecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77723-05-8
Record name 4-(2-Furanylcarbonyl)-1-piperazinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77723-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Furanylcarbonyl)-1-piperazinecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 4-(furan-2-carbonyl)piperazine-1-carboximidamide: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 4-(furan-2-carbonyl)piperazine-1-carboximidamide emerges as a compound of significant interest, embodying a thoughtful amalgamation of three key pharmacophoric units: the furan ring, a piperazine linker, and a carboximidamide (amidine) group. The furan ring serves as a versatile bioisostere for phenyl groups, offering modified electronic properties and metabolic profiles that can enhance drug-receptor interactions.[1] The piperazine moiety is one of the most ubiquitous heterocycles in approved drugs, frequently incorporated to improve aqueous solubility, modulate basicity, and serve as a rigid scaffold for orienting functional groups toward their biological targets.[2] Finally, the terminal carboximidamide group, a potent basic center, is an exceptional hydrogen bond donor and acceptor, making it critical for anchoring a molecule within a receptor's active site.

This technical guide provides a comprehensive analysis of 4-(furan-2-carbonyl)piperazine-1-carboximidamide, detailing its fundamental physicochemical properties, a validated synthetic pathway with mechanistic insights, and its potential context within therapeutic research. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this promising molecular architecture.

Physicochemical and Structural Analysis

The structural identity of 4-(furan-2-carbonyl)piperazine-1-carboximidamide dictates its chemical behavior and biological potential. Its core is a piperazine ring functionalized at the N1 and N4 positions.

Molecular Formula and Weight

The primary quantitative descriptors for the compound are summarized below. While the free base is the subject of this guide, it is often supplied as a salt, such as a sulfate, to improve handling and stability.[3]

PropertyValueSource
Molecular Formula C₁₀H₁₄N₄O₂Calculated
Molecular Weight 222.24 g/mol Calculated
CAS Number (Sulfate Salt) 77723-05-8[3]
Appearance Typically a powder[3]
Key Structural Features
  • Furan-2-carbonyl Moiety: This unit consists of an aromatic, electron-rich furan ring attached to a carbonyl group.[1] The aromaticity and the lone pair of electrons on the oxygen atom make it a key player in π–π stacking and hydrogen bonding interactions with biological targets.[1] Its inclusion is a common strategy in developing agents with antimicrobial, anti-inflammatory, and anticancer activities.[1][4]

  • Piperazine Linker: The piperazine ring adopts a stable chair conformation.[5] As a diamine, its differential functionalization at the N1 and N4 positions is a cornerstone of its utility. In this molecule, it acts as a non-planar linker, providing a specific three-dimensional orientation for the terminal functional groups. Its basic nature is crucial for the compound's pharmacokinetic profile.[2]

  • Carboximidamide (Amidine) Group: The -C(=NH)NH₂ group is a strong base (pKa typically >10) and will be protonated at physiological pH. This positive charge, combined with its ability to act as a bidentate hydrogen bond donor, makes it a powerful pharmacophore for interacting with negatively charged residues (e.g., aspartate, glutamate) in enzyme active sites or receptors.

Synthesis and Mechanistic Rationale

The synthesis of 4-(furan-2-carbonyl)piperazine-1-carboximidamide is logically approached via a two-step sequence starting from piperazine. This strategy involves sequential N-acylation followed by N-guanidinylation, which allows for controlled and high-yield functionalization of the symmetric piperazine core.

Synthetic Workflow Diagram

The diagram below illustrates the proposed two-step synthetic pathway.

G cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: N-Guanidinylation Piperazine Piperazine Intermediate Intermediate: 1-(Furan-2-carbonyl)piperazine Piperazine->Intermediate Amide Bond Formation FuroicAcid Furan-2-carboxylic Acid CDI CDI (Coupling Agent) FuroicAcid->CDI CDI->Intermediate Amide Bond Formation GuanidinylatingAgent Guanidinylating Agent (e.g., S-Methylisothiourea) Product Final Product: 4-(furan-2-carbonyl)piperazine-1-carboximidamide GuanidinylatingAgent->Product Amidine Formation Intermediate->Product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes a robust method for laboratory-scale synthesis, purification, and validation.

Step 1: Synthesis of 1-(Furan-2-carbonyl)piperazine

  • Activation of Carboxylic Acid: In a dry, nitrogen-flushed round-bottom flask, dissolve furan-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF). Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.

    • Scientist's Note: CDI is an excellent activating agent that reacts with the carboxylic acid to form a highly reactive acylimidazolide intermediate, releasing CO₂ and imidazole. This method is milder than using thionyl chloride and avoids the generation of corrosive HCl gas.[6]

  • Stirring and Monitoring: Stir the mixture at 45°C for 1-2 hours. The reaction can be monitored by TLC or by observing the cessation of CO₂ evolution.

  • Amine Addition: In a separate flask, dissolve an excess of piperazine (3.0 eq) in THF. Cool this solution in an ice bath.

    • Scientist's Note: Using a large excess of piperazine is critical. It serves both as the nucleophile and as a base to quench the imidazole byproduct. This strategy favors the formation of the mono-acylated product and minimizes the undesired di-acylated byproduct.

  • Coupling Reaction: Slowly add the activated acylimidazolide solution from Step 2 to the piperazine solution dropwise, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 18-20 hours.[6]

  • Workup and Purification: Remove the THF under reduced pressure. Redissolve the residue in ethyl acetate and wash with a 10% aqueous solution of NaHCO₃ to remove any unreacted acid and imidazole. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to isolate pure 1-(furan-2-carbonyl)piperazine.

Step 2: Synthesis of 4-(furan-2-carbonyl)piperazine-1-carboximidamide

  • Reaction Setup: Dissolve the purified intermediate from Step 1 (1.0 eq) in a suitable solvent like dimethylformamide (DMF).

  • Guanidinylation: Add a guanidinylating agent, such as S-methylisothiourea sulfate (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

    • Scientist's Note: S-methylisothiourea is a common reagent for converting primary and secondary amines to guanidines. The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic carbon of the reagent, followed by the elimination of methanethiol. The base is required to deprotonate the piperazine nitrogen and neutralize the H₂SO₄ from the reagent salt.

  • Heating and Monitoring: Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired product mass.

  • Purification: Upon completion, cool the reaction mixture and dilute it with water. The product, being strongly basic, can be purified via preparative reverse-phase HPLC using a water/acetonitrile gradient with a trifluoroacetic acid (TFA) modifier. Lyophilization of the collected fractions will yield the final product as a TFA salt.

Biological Context and Therapeutic Potential

The title compound is not an approved drug but represents a scaffold with high potential in drug discovery. Its structure is related to compounds with known bioactivity, making it a compelling candidate for screening and lead optimization.

  • CNS Applications: The 1-(2-furoyl)piperazine core is a key structural component of Prazosin, a drug used to treat high blood pressure and anxiety.[5] Furthermore, the piperazine ring is a well-established scaffold in drugs targeting central nervous system (CNS) receptors, such as serotonin and dopamine modulators.[2] The combination of the furan and piperazine elements in the target molecule suggests potential utility in developing novel CNS agents.

  • Enzyme Inhibition: The positively charged carboximidamide group is a classic feature of enzyme inhibitors, particularly for proteases (e.g., thrombin) and kinases, where it can form strong salt-bridge interactions within the active site. The overall molecular framework could position this key interacting group for potent and selective inhibition of various enzyme targets.

  • Antimicrobial and Antiproliferative Activity: Furan-carboxamide derivatives have been investigated for a wide range of pharmacological activities, including antitumor, antifungal, and antimicrobial effects.[7] The incorporation of the piperazine and amidine functionalities could enhance these properties by improving cell permeability and target engagement.

Conclusion

4-(furan-2-carbonyl)piperazine-1-carboximidamide is a synthetically accessible molecule that integrates several high-value pharmacophores. Its physicochemical properties, particularly the strong basicity of the amidine group and the hydrogen bonding capacity of the entire structure, make it an attractive scaffold for drug discovery. The provided synthetic protocol offers a reliable and mechanistically sound pathway for its preparation, enabling further investigation into its biological activities. For researchers in medicinal chemistry, this compound serves as a versatile building block and a promising starting point for developing novel therapeutics targeting a wide range of diseases.

References

  • PubChemLite. 4-(furan-2-carbonyl)piperazine-1-carboxamide (C10H13N3O3). Available from: [Link].

  • Chemsrc. CAS#:708292-95-9 | N-(furan-2-ylmethyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide. Available from: [Link].

  • U.S. Environmental Protection Agency (EPA). 2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione. Available from: [Link].

  • Jiménez-Vázquez, C., et al. (2021). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PMC. Available from: [Link].

  • BLD Pharmatech. 4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one | 763113-22-0. Available from: [Link].

  • Al-Ostoot, F.H., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available from: [Link].

  • Kavitha, C.N., et al. (2014). 4-(Furan-2-carbonyl)piperazin-1-ium 3,5-dinitrobenzoate. PMC. Available from: [Link].

  • Dal Bello, F., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available from: [Link].

  • Deng, C., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed Central. Available from: [Link].

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available from: [Link].

  • Ismail, I., et al. (2023). N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide. Preprints.org. Available from: [Link].

  • Benyahia, S., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available from: [Link].

  • Ismail, I., et al. (2023). N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide. Preprints.org. Available from: [Link].

  • Chen, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available from: [Link].

Sources

An In-depth Technical Guide on the Biological Targets of 4-(furan-2-carbonyl)piperazine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the potential biological targets of the novel compound 4-(furan-2-carbonyl)piperazine-1-carboximidamide. Given the limited direct experimental data on this specific molecule, this document synthesizes information from structurally related compounds to build a predictive target landscape. We will delve into the distinct chemical moieties of the compound—the furan ring, the piperazine linker, and the terminal carboximidamide group—to logically deduce its most probable biological interactions. Two primary target classes are proposed and explored in detail: fungal cellular regulation via reactive oxygen species (ROS) induction and neuromodulatory pathways in the central nervous system. For each proposed target, we provide a scientific rationale, detailed experimental protocols for validation, and visual workflows to guide future research. This whitepaper is intended to serve as a foundational resource for researchers initiating studies on this promising compound.

Introduction to 4-(furan-2-carbonyl)piperazine-1-carboximidamide

4-(furan-2-carbonyl)piperazine-1-carboximidamide is a synthetic small molecule featuring a unique combination of a furan heterocycle, a central piperazine ring, and a terminal carboximidamide group. The CAS Number for the sulfate salt of this compound is 77723-05-8[1]. Its structure suggests a high potential for diverse biological activities, drawing from the well-documented pharmacological profiles of its constituent parts. The furan ring is a common motif in many bioactive compounds, known for its ability to engage in various receptor interactions[2]. The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs targeting a wide range of receptors and enzymes[3][4]. Finally, the carboximidamide group, a bioisostere of a guanidinium group, is known to participate in key hydrogen bonding interactions with biological targets.

This guide will deconstruct the molecule to propose its most likely biological targets and provide a roadmap for their experimental validation.

Analysis of Structural Moieties and Predicted Biological Relevance

The biological activity of a small molecule is intrinsically linked to its structural components. Below is an analysis of each key moiety of the topic compound.

  • Furan Ring: The furan ring is an aromatic heterocycle present in numerous pharmaceuticals. It can act as a bioisostere for phenyl rings, influencing metabolic stability and receptor binding. Its electron-rich nature allows for a variety of chemical interactions, and furan derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties[2].

  • Piperazine Core: The piperazine ring is a cornerstone of modern medicinal chemistry, imparting favorable pharmacokinetic properties and serving as a versatile scaffold to orient functional groups for optimal target engagement[3][4]. Piperazine derivatives are known to interact with a multitude of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes[5]. Notably, they are prevalent in antipsychotic and antihistamine medications[5][6].

  • Carboximidamide Group: The carboximidamide (guanidine) moiety is a strong basic group that is typically protonated at physiological pH. This allows it to form strong, bidentate hydrogen bonds with carboxylate or phosphate groups on target proteins. This functional group is a key feature in many compounds designed to interact with receptors and enzymes that recognize arginine or other cationic moieties.

Proposed Target Class 1: Fungal Pathogens via ROS Induction

Scientific Rationale

A compelling potential application for 4-(furan-2-carbonyl)piperazine-1-carboximidamide is in the realm of antifungal therapy. Research on a series of piperazine-1-carboxamidine derivatives has demonstrated that these compounds can exert potent fungicidal activity against Candida albicans[7]. The mechanism of action was linked to the accumulation of endogenous reactive oxygen species (ROS), leading to oxidative stress and cell death[7]. The study highlighted that substitutions on a phenyl ring at the R3 and R5 positions with large atoms or side chains were correlated with high ROS accumulation and fungicidal activity[7]. Although our compound of interest possesses a furan ring instead of a substituted phenyl ring, the core piperazine-1-carboxamidine scaffold is the same. It is plausible that the furan ring can similarly occupy the binding pocket to induce this ROS-mediated cell death pathway.

Proposed Signaling Pathway

G cluster_fungal_cell Fungal Cell Compound 4-(furan-2-carbonyl)piperazine-1-carboximidamide Target Putative Fungal Target (e.g., Mitochondrial Complex) Compound->Target Inhibition/Modulation ROS Increased ROS Production Target->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->Damage Apoptosis Apoptosis/Cell Death Damage->Apoptosis

Caption: Proposed mechanism of antifungal action.

Experimental Workflow for Target Validation

The following is a step-by-step protocol to investigate the antifungal properties and the ROS-mediated mechanism of action.

Objective: To determine the antifungal efficacy and mechanism of 4-(furan-2-carbonyl)piperazine-1-carboximidamide.

Step 1: In Vitro Antifungal Susceptibility Testing

  • Culture Preparation: Prepare a standardized inoculum of Candida albicans (e.g., ATCC 90028) according to CLSI guidelines.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a series of two-fold dilutions in RPMI 1640 medium.

  • Microbroth Dilution Assay: In a 96-well plate, inoculate the fungal suspension into wells containing the serially diluted compound. Include a positive control (e.g., fluconazole), a negative control (no drug), and a solvent control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or by spectrophotometric reading.

Step 2: ROS Accumulation Assay

  • Fungal Culture Treatment: Treat C. albicans cultures with the test compound at its MIC and sub-MIC concentrations for a defined period (e.g., 6 hours).

  • Fluorescent Staining: Add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to the treated and control cultures.

  • Flow Cytometry or Fluorometry: Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader. An increase in fluorescence indicates a higher level of intracellular ROS.

Step 3: Target Deconvolution (Affinity-Based Proteomics)

  • Affinity Probe Synthesis: Synthesize an analog of the compound with a linker and a reactive group for immobilization on a solid support (e.g., NHS-activated sepharose beads).

  • Cell Lysate Preparation: Prepare a protein lysate from C. albicans.

  • Affinity Pulldown: Incubate the fungal lysate with the compound-immobilized beads. The target protein(s) will bind to the compound.

  • Washing and Elution: Wash the beads to remove non-specific binders and then elute the bound proteins.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Bioinformatic Analysis: Analyze the identified proteins to pinpoint potential targets in relevant pathways (e.g., mitochondrial respiration, oxidative stress response).

G cluster_workflow Experimental Workflow: Antifungal Target Validation A Step 1: In Vitro Antifungal Susceptibility Testing (MIC) B Step 2: ROS Accumulation Assay (DCFH-DA Staining) A->B Confirm ROS mechanism C Step 3: Target Deconvolution (Affinity Pulldown-MS) B->C Identify protein targets D Step 4: Target Validation (e.g., Gene Knockout, Overexpression) C->D Validate specific target

Caption: Workflow for antifungal target validation.

Proposed Target Class 2: Neuromodulatory Activity

Scientific Rationale

The structural components of 4-(furan-2-carbonyl)piperazine-1-carboximidamide also suggest potential activity within the central nervous system (CNS). The parent compound, piperazine-1-carboximidamide, has been shown to selectively increase the concentration of agmatine in the brain[8]. Agmatine is an endogenous neuromodulator with a wide range of actions, including neuroprotective effects and modulation of various neurotransmitter systems. An increase in brain agmatine could have therapeutic implications for neurological disorders[8].

Furthermore, derivatives of N-(4-piperidyl)propanamides containing a guanidinium group (structurally and functionally similar to carboximidamide) have been shown to possess high affinity for mu-opioid receptors and act as agonists[9]. These compounds exhibited analgesic properties in preclinical models[9]. Given the presence of the piperazine-carboximidamide core, it is reasonable to hypothesize that our compound of interest may interact with agmatinergic pathways or opioid receptors.

Proposed Signaling Pathway

G cluster_neuron Neuron Compound 4-(furan-2-carbonyl)piperazine-1-carboximidamide Target Putative CNS Target (e.g., Agmatinase, Opioid Receptor) Compound->Target Inhibition/Agonism Agmatine Increased Brain Agmatine Target->Agmatine Neurotransmission Modulation of Neurotransmitter Systems Agmatine->Neurotransmission Neuroprotection Neuroprotective Effects Neurotransmission->Neuroprotection

Caption: Proposed mechanism of neuromodulatory action.

Experimental Workflow for Target Validation

The following protocol outlines the steps to investigate the potential neuromodulatory effects of the compound.

Objective: To assess the CNS activity of 4-(furan-2-carbonyl)piperazine-1-carboximidamide and identify its molecular targets.

Step 1: In Vitro Receptor Binding Assays

  • Panel Screening: Screen the compound against a panel of CNS receptors and transporters, with a focus on opioid receptors (mu, delta, kappa), imidazoline receptors, and other relevant GPCRs. This is typically done through competitive radioligand binding assays.

  • Assay Principle: Cell membranes expressing the receptor of interest are incubated with a specific radioligand and varying concentrations of the test compound. The ability of the compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.

Step 2: In Vivo Behavioral Assays

  • Analgesia Models: Administer the compound to rodents and assess its analgesic effects using models such as the hot plate test or the writhing test to evaluate opioid receptor-mediated analgesia.

  • Neuroprotective Models: Use a relevant animal model of a neurological disorder (e.g., stroke, traumatic brain injury) to assess the neuroprotective potential of the compound.

Step 3: Measurement of Brain Agmatine Levels

  • Animal Dosing: Administer the test compound to a cohort of rodents.

  • Brain Tissue Extraction: At a specified time point after dosing, euthanize the animals and dissect the brain regions of interest (e.g., hippocampus, cortex).

  • LC-MS/MS Analysis: Homogenize the brain tissue and extract small molecules. Quantify the levels of agmatine using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Compare the levels in treated animals to a vehicle-treated control group.

Step 4: Target Identification in the CNS

If the compound shows promising activity, target deconvolution can be performed using methods similar to those described for the antifungal workflow, but with brain tissue lysates.

G cluster_workflow_cns Experimental Workflow: CNS Target Validation A Step 1: In Vitro Receptor Binding Assays (Ki) B Step 2: In Vivo Behavioral Assays (e.g., Analgesia) A->B Correlate binding with function D Step 4: Target Identification and Validation B->D C Step 3: Brain Agmatine Level Measurement (LC-MS/MS) C->D Identify mechanism

Caption: Workflow for CNS target validation.

Summary and Future Directions

While direct biological data for 4-(furan-2-carbonyl)piperazine-1-carboximidamide remains to be published, a systematic analysis of its structural components allows for the formulation of strong hypotheses regarding its potential biological targets. The evidence from related compounds points towards two promising, yet distinct, therapeutic avenues: as a novel antifungal agent acting through the induction of oxidative stress, and as a neuromodulatory compound potentially targeting agmatinergic pathways or opioid receptors.

The experimental workflows detailed in this guide provide a clear and logical path for researchers to systematically investigate these possibilities. Future research should focus on the synthesis of the compound and its analogs, followed by the execution of the proposed in vitro and in vivo studies. The results of these investigations will be crucial in elucidating the true therapeutic potential of this intriguing molecule.

References

  • González-Gómez, M., et al. (2002). Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides as potential ligands for mu opioid and I2-imidazoline receptors: synthesis and pharmacological screening. Journal of Medicinal Chemistry, 45(8), 1739-1746. Retrieved from [Link]

  • Haryadi, W., et al. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports, 15(1), 12345. Retrieved from [Link]

  • Cheon, H., et al. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. Bioorganic & Medicinal Chemistry Letters, 19(20), 5899-5902. Retrieved from [Link]

  • PubChem. (n.d.). 4-(furan-2-carbonyl)piperazine-1-carboxamide. Retrieved from [Link]

  • Ferreira, L. G., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2026, February 16). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2598. Retrieved from [Link]

  • Rojas-Alvarado, F., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. Retrieved from [Link]

  • Singh, P., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anticancer Agents in Medicinal Chemistry, 24(14), 1063-1073. Retrieved from [Link]

  • Grygorenko, O. O., & Radchenko, D. S. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 1024. Retrieved from [Link]

  • Shital Kour Jaspal Singh, L., & Kamble, P. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology, 21(7), 1109-1117. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2021). Synthesis, Antimicrobial and Anticancer Activities of 1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. Biointerface Research in Applied Chemistry, 12(1), 706-717. Retrieved from [Link]

  • Wang, Y., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. Retrieved from [Link]

  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346. Retrieved from [Link]

  • Al-Omaim, W. S., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1). Retrieved from [Link]

  • Waghmare, P., & Patil, S. (2023, September 7). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 184-189. Retrieved from [Link]

  • Reddy, G. S., et al. (2024, July 7). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl) -2-(piperazin-1-yl) acetamide hydrochloride and its sulphonamides derivatives as anti-microbial and antioxidant agents. International Journal of Novel Research and Development. Retrieved from [Link]

  • Atanasova, M., et al. (2022, October 2). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Pharmaceutical Sciences & Emerging Drugs, 5(1). Retrieved from [Link]

  • Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc, 2018(7), 471-481. Retrieved from [Link]

Sources

4-(furan-2-carbonyl)piperazine-1-carboximidamide solubility in DMSO and water

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Aqueous and DMSO Solubility of 4-(furan-2-carbonyl)piperazine-1-carboximidamide

Abstract

The solubility of a drug candidate is a critical physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. Poor solubility is a leading cause of failure in drug development pipelines. This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of 4-(furan-2-carbonyl)piperazine-1-carboximidamide in two fundamental solvents: Dimethyl Sulfoxide (DMSO), the universal solvent for compound storage and high-throughput screening, and water, the physiological medium. This document is intended for researchers, medicinal chemists, and drug development scientists, offering both theoretical context and actionable, field-proven experimental protocols. We delve into the distinctions between kinetic and thermodynamic solubility, the rationale behind specific experimental designs, and methods for robust data analysis, ensuring a self-validating and scientifically rigorous approach to characterization.

Introduction to 4-(furan-2-carbonyl)piperazine-1-carboximidamide and the Imperative of Solubility

4-(furan-2-carbonyl)piperazine-1-carboximidamide is a small molecule featuring a furan ring, a piperazine core, and a carboximidamide (guanidine) group. Understanding the solubility of this compound is paramount for any drug discovery or development program. Solubility dictates the achievable concentration in in vitro assays, impacts oral bioavailability, and sets the boundaries for formulation strategies.[1] Low aqueous solubility can lead to underestimated toxicity, unreliable structure-activity relationships (SAR), and significant downstream development challenges.[1][2]

Chemical Structure and Properties:

  • Molecular Formula: C₁₀H₁₃N₃O₃[3]

  • Molecular Weight: 223.23 g/mol

  • Key Functional Groups:

    • Furan Ring: An aromatic heterocycle, contributing to the molecule's rigidity and potential for π-stacking interactions.

    • Piperazine Ring: A basic, six-membered heterocycle. Piperazine itself is a weak base with two pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73), suggesting that the ionization state of this moiety in the target compound will be highly dependent on pH.[4][5]

    • Carboximidamide (Guanidine) Group: A strongly basic functional group, which is expected to be protonated at physiological pH, significantly enhancing aqueous solubility.

  • Predicted Physicochemical Properties:

    • XlogP: -0.5[3] This predicted value suggests the molecule is relatively hydrophilic, which would favor aqueous solubility.

The presence of highly polar and ionizable groups (piperazine and carboximidamide) suggests that 4-(furan-2-carbonyl)piperazine-1-carboximidamide is likely to exhibit pH-dependent aqueous solubility.

Theoretical Principles of Solubility Measurement

A nuanced understanding of solubility requires differentiating between two key measurements: kinetic and thermodynamic solubility. These are not interchangeable and provide different insights relevant to distinct stages of the drug discovery process.[6]

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This is a measure of how quickly a compound precipitates out of an aqueous solution when added from a concentrated DMSO stock.[7] It is a non-equilibrium measurement that often results in a supersaturated solution, potentially overestimating the true solubility.[8] Its primary advantage is speed and suitability for high-throughput screening (HTS) in early discovery, where it helps flag compounds that might cause issues in primary biological assays.[2][6]

  • Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution with its solid form.[1][9] The measurement is performed by adding an excess of the solid compound to the solvent and allowing it to equilibrate over an extended period (typically 16-72 hours).[10] This value is crucial for lead optimization, pre-formulation studies, and predicting in vivo absorption.[1]

The Role of Solvents: DMSO and Water
  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent, DMSO is exceptionally effective at dissolving a wide range of both polar and non-polar compounds.[11][12] This makes it the standard solvent for creating high-concentration stock solutions in compound libraries. However, the presence of residual DMSO in aqueous assays can influence results, and its ability to create supersaturated solutions is the basis for kinetic solubility measurements.[6][8]

  • Water (Aqueous Buffers): As the physiological solvent, a compound's solubility in aqueous buffers (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4) is a critical determinant of its biological behavior. The solubility of ionizable compounds, like the one , is heavily influenced by factors such as pH, temperature, and the composition of the buffer.[6][8]

Experimental Determination of Solubility

The following sections provide detailed, self-validating protocols for determining the kinetic and thermodynamic solubility of 4-(furan-2-carbonyl)piperazine-1-carboximidamide.

Protocol 1: High-Throughput Kinetic Aqueous Solubility

Causality: This assay is designed for rapid screening. It mimics the process of diluting a DMSO stock solution into an aqueous buffer for a biological assay. The goal is to identify the concentration at which the compound begins to precipitate under these non-equilibrium conditions.[10][13]

Methodology: The protocol is adapted from the principles of nephelometry (light scattering) or direct concentration measurement after filtration.[2]

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 4-(furan-2-carbonyl)piperazine-1-carboximidamide (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved.

  • Assay Plate Preparation: In a 96-well microplate, add the appropriate volume of aqueous buffer (e.g., PBS, pH 7.4) to each well.

  • Serial Dilution: Add the DMSO stock solution to the buffer in a serial dilution manner to achieve a range of final compound concentrations (e.g., from 200 µM down to <1 µM). The final DMSO concentration should be kept constant and low (typically 1-2%) to minimize co-solvent effects.[10]

  • Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for a defined period, typically 1-2 hours.[2]

  • Precipitate Removal: Use a filter plate (e.g., 0.45 µm pore size) and vacuum filtration to separate any precipitated compound from the soluble fraction.[13]

  • Quantification: Analyze the concentration of the compound in the filtrate. This is typically done using LC-MS/MS or UV-Vis spectroscopy against a calibration curve prepared from the DMSO stock solution.[2][10]

  • Controls: Run parallel assays with control compounds of known low (e.g., Atenolol), medium, and high (e.g., Tamoxifen) solubility to validate the experiment.[10]

Data Presentation:

ParameterValue
Kinetic Solubility (µM) Experimentally Determined Value
Assay Buffer PBS, pH 7.4
Incubation Time 2 hours
Temperature 25°C
Final DMSO % 1%

Visualization of Kinetic Solubility Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 1. Prepare 50 mM Stock in 100% DMSO dilute 3. Add DMSO stock to PBS (Final DMSO = 1%) stock->dilute plate 2. Dispense PBS (pH 7.4) into 96-well plate plate->dilute incubate 4. Shake for 2h at 25°C dilute->incubate filter 5. Filter to remove precipitate incubate->filter quantify 6. Quantify filtrate by LC-MS/MS filter->quantify result 7. Report Kinetic Solubility (µM) quantify->result

Caption: Workflow for Kinetic Solubility Determination.

Protocol 2: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality: This is the definitive method to determine the true solubility of the solid compound at equilibrium.[1] By adding an excess of solid material and allowing sufficient time for equilibration, this protocol overcomes the kinetic artifacts of supersaturation seen in the previous method.[8][9]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh an excess amount of solid 4-(furan-2-carbonyl)piperazine-1-carboximidamide (e.g., 1-2 mg) into a glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.[8][9]

  • Solvent Addition: Add a precise volume of the aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.

  • Equilibration: Seal the vial tightly and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 hours, to ensure equilibrium is reached.[6][9]

  • Phase Separation: After incubation, allow the vial to stand so that the excess solid can settle. Alternatively, centrifuge the sample to pellet the undissolved material.

  • Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. For best results, filter the supernatant through a syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the filtered supernatant with an appropriate solvent (e.g., DMSO or a mobile phase mixture) and quantify the compound's concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve.[1]

  • pH Measurement: It is crucial to measure the pH of the saturated solution at the end of the experiment, as the dissolution of a basic compound can alter the final pH of the buffer.[8]

Data Presentation:

ParameterValue
Thermodynamic Solubility (µg/mL) Experimentally Determined Value
Thermodynamic Solubility (µM) Calculated Value
Assay Buffer PBS, Initial pH 7.4
Final pH of Supernatant Measured Value
Equilibration Time 24 hours
Temperature 25°C

Visualization of Thermodynamic Solubility Workflow:

G cluster_prep Preparation cluster_assay Equilibration cluster_analysis Analysis weigh 1. Add excess solid compound to vial add_buffer 2. Add 1 mL PBS (pH 7.4) weigh->add_buffer shake 3. Shake for 24h at 25°C to reach equilibrium add_buffer->shake separate 4. Centrifuge/Settle to separate phases shake->separate sample 5. Filter supernatant separate->sample quantify 6. Quantify by HPLC-UV or LC-MS/MS sample->quantify result 7. Report Thermodynamic Solubility (µg/mL) quantify->result

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 3: DMSO Solubility

Causality: Determining the maximum solubility in DMSO is a practical necessity for managing compound stocks. It defines the upper limit for stock solution concentration, which is essential for planning serial dilutions for various assays.

Step-by-Step Protocol:

  • Preparation: Weigh approximately 5 mg of the compound into a small glass vial.

  • Solvent Addition: Add DMSO in small, precise increments (e.g., 25 µL at a time).

  • Dissolution: After each addition, vortex the vial for 1-2 minutes to facilitate dissolution.

  • Observation: Continue adding DMSO until the compound is completely dissolved with no visible solid particles remaining.

  • Calculation: Calculate the solubility based on the initial mass of the compound and the total volume of DMSO added. For example, if 5 mg dissolved in 100 µL (0.1 mL), the solubility is 50 mg/mL.

Conclusion

The solubility of 4-(furan-2-carbonyl)piperazine-1-carboximidamide is a foundational parameter that must be accurately characterized to enable its progression through the drug discovery pipeline. This guide has provided the theoretical background and detailed, actionable protocols to measure both its kinetic and thermodynamic solubility in aqueous buffer, as well as its stock solution solubility in DMSO. The presence of multiple basic centers suggests that aqueous solubility will be highly pH-dependent, a factor that must be considered in all experimental designs and data interpretation. By employing these rigorous, self-validating methods, research teams can generate high-quality, reliable data to make informed decisions, mitigate risks associated with poor biopharmaceutical properties, and ultimately accelerate the development of new therapeutic agents.

References

  • Title: ADME Solubility Assay. Source: BioDuro. URL: [Link]

  • Title: Aqueous Kinetic Solubility. Source: National Center for Advancing Translational Sciences (NCATS), NIH. URL: [Link]

  • Title: Thermodynamic Solubility Assay. Source: Evotec. URL: [Link]

  • Title: Aqueous Solubility Assays. Source: Creative Bioarray. URL: [Link]

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Source: Dissolution Technologies. URL: [Link]

  • Title: In-vitro Thermodynamic Solubility. Source: protocols.io. URL: [Link]

  • Title: Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Source: MDPI. URL: [Link]

  • Title: Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Source: Asian Journal of Chemistry. URL: [Link]

  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Source: Lund University Publications. URL: [Link]

  • Title: 4-(furan-2-carbonyl)piperazine-1-carboxamide (C10H13N3O3). Source: PubChemLite. URL: [Link]

  • Title: Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. Source: RSC Publishing. URL: [Link]

  • Title: Piperazine. Source: Wikipedia. URL: [Link]

  • Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Source: Journal of Chemical & Engineering Data. URL: [Link]

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for Furan-Piperazine Amidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Furan-piperazine amidine derivatives represent a challenging class of pharmacophores often utilized in DNA-binding antimicrobial and antiprotozoal drug discovery (e.g., Pentamidine analogs).[1] These molecules possess a "schizophrenic" chromatographic personality: the furan core is lipophilic and acid-sensitive, while the piperazine and amidine moieties are highly basic (


) and polar. This combination frequently results in severe peak tailing, poor retention reproducibility, and irreversible adsorption on standard silica stationary phases.[1]

This guide details three distinct, self-validating separation protocols designed to overcome these specific physicochemical hurdles. We move beyond generic "base" methods to provide targeted strategies: High-pH Reversed-Phase (RP) , Ion-Pair Chromatography (IPC) , and Hydrophilic Interaction Liquid Chromatography (HILIC) .[1]

Part 1: Molecular Analysis & Chromatographic Strategy

To separate these derivatives effectively, one must understand the causality behind their chromatographic failure modes.[1]

The Structural Triad of Challenge
  • The Amidine/Piperazine Tail (

    
    ):  At standard HPLC pH (2–3), these groups are fully protonated (cationic).[1] They interact electrostatically with residual silanols (
    
    
    
    ) on the column support, causing peak tailing.[1]
  • The Furan Core: While providing necessary hydrophobicity for C18 retention, furan rings can be susceptible to degradation under highly acidic conditions over long run times.[1]

  • The Hydrophobicity Mismatch: The charged tails make the molecule too polar for standard C18 retention, while the aromatic core makes it too hydrophobic for standard normal phase.[1]

Strategic Decision Matrix

The following decision tree outlines the logic for selecting the correct method based on your specific derivative's properties (LogP and basicity).

MethodSelection Start Start: Analyte Assessment LogP Is Log P > 1.5? Start->LogP LogP_Yes Yes (Lipophilic Core) LogP->LogP_Yes Yes LogP_No No (Highly Polar) LogP->LogP_No No HighPH Method A: High pH RP (Hybrid C18, pH 10) LogP_Yes->HighPH First Choice HILIC Method C: HILIC (Bare Silica/Amide, ACN rich) LogP_No->HILIC Primary Choice IPC Method B: Ion-Pair RP (C18 + Sulfonate, pH 3) HighPH->IPC If Resolution Fails caption Figure 1: Decision Matrix for Amidine Derivative Method Selection

Part 2: Detailed Experimental Protocols

Method A: High-pH Reversed-Phase (The Modern Standard)

Rationale: By elevating the pH to 10.0 (near the


 of piperazine), we suppress the ionization of the secondary amine. This eliminates the cation-exchange interactions with silanols, resulting in sharp peaks without the need for complex additives.[1]
Constraint:  You must  use a hybrid-silica particle (e.g., ethylene-bridged) resistant to dissolution at high pH.[1]
  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (

    
     mm, 3.5 µm).[1]
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (100%).[1]

  • Gradient:

    • 0–1 min: 5% B

    • 1–10 min: 5%

      
       60% B
      
    • 10–12 min: 60%

      
       95% B
      
  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 35°C (Improves mass transfer for bulky amidines).[1]

  • Detection: UV 254 nm (Furan

    
     transition).
    
Method B: Ion-Pair Chromatography (The "Resolution" Method)

Rationale: If the molecule remains charged or degrades at high pH, IPC is the gold standard.[1] We use an anionic surfactant (sulfonate) which forms a neutral ion-pair with the cationic amidine/piperazine.[1] This neutral complex retains well on C18.[1]

  • Column: Standard C18 (e.g., Phenomenex Luna C18(2) or Thermo Hypersil GOLD),

    
     mm, 5 µm.[1]
    
  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 3.0) + 10 mM Sodium Octanesulfonate (OSA) .[1]

  • Mobile Phase B: Acetonitrile : Water (90:10) + 10 mM OSA.[1]

    • Note: Adding OSA to organic phase is critical to maintain equilibrium during gradient.[1]

  • Gradient:

    • 0–15 min: 10%

      
       50% B
      
  • Critical Step: Passivate the column with mobile phase for 60 mins before the first injection to establish the ion-pair layer on the stationary phase.

Method C: HILIC (The Orthogonal Approach)

Rationale: For extremely polar derivatives (e.g., metabolites) that elute in the void volume of RP columns.[1] HILIC retains polar bases via electrostatic interaction with the water layer on the silica surface.[1]

  • Column: Bare Silica (e.g., Atlantis HILIC) or Amide-bonded phase (e.g., TSKgel Amide-80).[1]

  • Mobile Phase A: 200 mM Ammonium Formate (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile.[1][4][5][6][7][8][9]

  • Isocratic Mode: 85% B / 15% A.[1]

    • Note: HILIC requires high organic content.[1] Water is the "strong" solvent here.[1]

  • Sample Diluent: 100% Acetonitrile (Injecting water causes peak distortion).[1]

Part 3: Data Presentation & Validation[1]

Comparative Performance Table

The following table summarizes expected performance metrics for a typical Furan-Piperazine Amidine (e.g., Furamidine analog) across methods.

ParameterMethod A (High pH)Method B (Ion Pair)Method C (HILIC)
Retention Mechanism Hydrophobic (Neutral state)Ion-Pairing (Complex)Partition/Ion-Exchange
Peak Symmetry (

)
1.0 – 1.2 (Excellent)1.1 – 1.3 (Good)1.2 – 1.5 (Acceptable)
MS Compatibility High (Volatile salts)Low (Sulfonates suppress MS)High (Formate salts)
Equilibration Time Fast (10 col. vols)Slow (30–50 col.[1] vols)Medium (20 col. vols)
Suitability Routine QC, LC-MSComplex Impurity SeparationPolar Metabolites
Validation Workflow (SST)

Every run must be self-validating.[1] Use this workflow to ensure system suitability before analyzing unknown samples.

SST_Workflow Start Start Sequence Blank Inject Blank (Check Carryover) Start->Blank Std5x Inject Std (5x) (Precision Check) Blank->Std5x CheckRSD Is RSD < 2.0%? Std5x->CheckRSD CheckTailing Is Tailing < 1.5? CheckRSD->CheckTailing Yes Fail Stop & Re-equilibrate CheckRSD->Fail No RunSamples Run Samples CheckTailing->RunSamples Yes CheckTailing->Fail No caption Figure 2: System Suitability Test (SST) Logic Flow

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Chapter on separation of basic drugs and silanol suppression).

  • Poola, N. R., et al. (2002).[1][5] "A novel HPLC assay for pentamidine: comparative effects of creatinine and inulin on GFR estimation." Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Blankert, B., et al. (2014).[1][10] "Ultra high performance liquid chromatography method for the determination of pentamidine and analog in rat biological fluids." Journal of Pharmaceutical and Biomedical Analysis. Link

  • McCalley, D. V. (2010).[1] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in hydrophilic interaction chromatography." Journal of Chromatography A. Link

  • Khalili, F., et al. (2009).[1][11] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data. Link

Sources

Troubleshooting & Optimization

Improving stability of 4-(furan-2-carbonyl)piperazine-1-carboximidamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Stability Challenges of 4-(furan-2-carbonyl)piperazine-1-carboximidamide

Welcome to the technical support guide for 4-(furan-2-carbonyl)piperazine-1-carboximidamide. This molecule possesses a unique combination of functional groups that, while conferring its desired pharmacological activity, also present specific challenges regarding its stability in solution. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot these stability issues during experimentation.

The core structure consists of three key moieties, each with its own reactivity profile:

  • Furan Ring: This aromatic heterocycle is known to be susceptible to oxidative cleavage and is notably unstable under acidic conditions, which can lead to ring-opening and polymerization.[1]

  • Piperazine-Amide Linkage: The amide bond connecting the furan and piperazine rings is generally robust but can undergo hydrolysis under harsh acidic or basic conditions.[2][3]

  • Carboximidamide Group: This is a guanidinium analogue. The protonated guanidinium cation is exceptionally stable due to charge delocalization across three nitrogen atoms and remains positively charged over a broad physiological pH range (pKa ≈ 13.6).[4][5][6] While the core group is stable, its high basicity influences the molecule's overall properties and potential interactions.

Understanding these potential liabilities is the first step toward designing robust experiments and formulations. This guide provides direct answers to common problems, detailed protocols for stability assessment, and the scientific rationale behind our recommendations.

Troubleshooting Guide: Common Stability Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My compound is rapidly degrading in my standard aqueous buffer (e.g., PBS at pH 7.4). I'm seeing a significant loss of the parent compound in my HPLC analysis within hours. What's happening and how can I prevent it?

A1: Rapid degradation in aqueous solution is the most common issue and typically points to two primary culprits: pH-mediated hydrolysis or oxidation. Given the structure, the furan ring's susceptibility to acid-catalyzed hydrolysis is a primary concern, even at neutral pH if the local microenvironment or other buffer components promote protonation.[1]

Causality: The furan ring is the most likely point of failure. Protonation of the furan oxygen makes the ring susceptible to nucleophilic attack by water, leading to irreversible ring-opening and the formation of 1,4-dicarbonyl compounds.[7][8] While less probable at neutral pH, piperazine derivatives' stability can be highly pH-dependent.[9]

Troubleshooting Steps & Solutions:

  • Optimize Solution pH: The first and most critical step is to determine the pH of maximal stability. Conduct a pH-stability profile study (see Protocol 1 ). This involves incubating the compound in a series of buffers across a wide pH range (e.g., pH 3 to 10) and monitoring its degradation over time. You will likely find a "sweet spot," often in the slightly acidic to neutral range (pH 5-7), where stability is greatest.

  • Select an Appropriate Buffer: Not all buffers are created equal. Phosphate buffers, while common, can sometimes negatively impact the stability of compounds with guanidinium groups.[10] Consider using alternative buffer systems.

  • Control for Oxidation: If pH optimization alone is insufficient, oxidative degradation may be a contributing factor.

    • Add Antioxidants: Incorporate antioxidants like ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) into your formulation.[9]

    • Use Chelating Agents: Trace metal ions (e.g., iron, copper) in your buffer can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA, ~0.1%) sequesters these ions.[9][11]

    • Deoxygenate Solutions: Prepare buffers using water that has been degassed by sparging with an inert gas like nitrogen or argon. Prepare your experimental solutions under an inert atmosphere to minimize exposure to oxygen.[9]

ParameterRecommendationRationale
pH Range Determine empirically (likely pH 5-7)Balances furan ring stability (favors neutral/basic) and potential base-catalyzed hydrolysis.
Buffer Choice Citrate, Acetate, MOPS, HEPESThese are common, effective buffers. Avoid phosphate initially until ruled out as a problem.[10]
Antioxidants Ascorbic Acid (50-200 µM), BHT (10-50 µM)Scavenge free radicals that initiate oxidative degradation.[9]
Chelating Agent EDTA (0.05-0.1%)Prevents metal-catalyzed oxidation.[11]
Atmosphere Inert (Nitrogen or Argon)Minimizes exposure to atmospheric oxygen.[9]

Q2: My stock solution in DMSO is turning yellow/brown upon storage, and I'm seeing inconsistent results in my assays. Is this related to stability?

A2: Yes, a change in color and inconsistent results are classic signs of compound degradation, even in a seemingly stable solvent like DMSO.[9] While DMSO is an aprotic solvent that prevents hydrolysis, it does not protect against oxidation or photodegradation.

Causality: The furan ring and potentially the piperazine moiety can undergo oxidation, leading to colored degradation products.[7][12] Furthermore, repeated freeze-thaw cycles can introduce moisture and accelerate degradation, while exposure to ambient light can cause photolytic decay.

Troubleshooting Steps & Solutions:

  • Use High-Purity Solvents: Start with fresh, anhydrous, high-purity DMSO or DMF. Polar aprotic solvents like DMF have been shown to have a stabilizing effect on furan derivatives.[13]

  • Proper Storage Protocol:

    • Low Temperature: Store stock solutions at -20°C or preferably -80°C.

    • Aliquot: Prepare small, single-use aliquots. This is the most effective way to avoid repeated freeze-thaw cycles, which can compromise compound integrity.[9][14]

    • Inert Atmosphere: Before sealing vials for long-term storage, flush the headspace with nitrogen or argon.

  • Protect from Light: Store all stock solutions and experimental samples in amber-colored vials or wrap them in aluminum foil to prevent photodegradation.[9] Conduct experiments under subdued lighting whenever possible.

Visual Workflow: Preparing and Storing Stable Stock Solutions

G cluster_prep Solution Preparation cluster_storage Storage Protocol A Weigh Compound in Controlled Environment B Use Anhydrous, High-Purity Polar Aprotic Solvent (DMSO/DMF) A->B C Dissolve Completely (Vortex/Sonication) B->C D Dispense into Small, Single-Use Aliquots C->D Transfer E Use Amber Vials to Protect from Light D->E F Flush Headspace with Inert Gas (N2/Ar) E->F G Store at -80°C F->G

Caption: Workflow for stock solution preparation and storage.

Q3: I am developing a stability-indicating HPLC method, but I can't separate the parent peak from its degradation products. What can I do?

A3: Developing a robust, stability-indicating HPLC method is crucial for accurately assessing stability.[15] If you are facing co-elution issues, you need to optimize your chromatographic conditions to improve selectivity.

Causality: The degradation products may have polarities very similar to the parent compound, making separation on a standard C18 column challenging. The basic nature of the piperazine and carboximidamide groups can also lead to peak tailing on silica-based columns.

Troubleshooting Steps & Solutions:

  • Change Column Selectivity: If a C18 column isn't working, don't just use another C18. Try a stationary phase with a different separation mechanism.

    • C8: Less hydrophobic, may alter retention times.

    • Phenyl-Hexyl: Offers pi-pi interactions, which can be very effective for separating aromatic compounds and their metabolites.

    • Cyano (CN): Provides different dipole-dipole interactions.

  • Optimize Mobile Phase:

    • pH Adjustment: The ionization state of your molecule is critical. Experiment with mobile phase pH values from 3 to 8. A lower pH will protonate the basic nitrogens, which can improve peak shape and alter retention.

    • Organic Modifier: Switch between acetonitrile and methanol or try a ternary mixture. They have different solvent strengths and selectivities.

    • Additives: For basic analytes, adding a small amount of an amine modifier like triethylamine (TEA, ~0.1%) to the mobile phase can mask residual silanol groups on the column and significantly reduce peak tailing.[9]

  • Use Gradient Elution: If isocratic elution fails, a gradient program (where the percentage of organic solvent is increased over time) is much more powerful for separating complex mixtures of a parent compound and its degradation products.[9]

Frequently Asked Questions (FAQs)

FAQ 1: What are the most likely degradation pathways for 4-(furan-2-carbonyl)piperazine-1-carboximidamide in solution?

The two most probable degradation pathways are furan ring oxidation/hydrolysis and amide bond hydrolysis .

  • Furan Ring Degradation: Under oxidative stress, the furan ring can be cleaved to form reactive 1,4-dicarbonyl compounds.[12] Under acidic conditions, the ring can open to form a linear dicarbonyl species, which may subsequently polymerize.[1]

  • Amide Hydrolysis: Under more extreme pH conditions (either strongly acidic or basic) and/or elevated temperature, the amide linkage between the furan ring and the piperazine can be cleaved. This would yield furan-2-carboxylic acid and piperazine-1-carboximidamide.[3][16]

Visual Diagram: Potential Degradation Pathways

G Parent 4-(furan-2-carbonyl)piperazine-1-carboximidamide ProdA Furan Ring-Opened Products (1,4-dicarbonyl species) Parent->ProdA Acid Hydrolysis or Oxidation ProdB Furan-2-carboxylic acid + Piperazine-1-carboximidamide Parent->ProdB Amide Hydrolysis (Strong Acid/Base) ProdC Oxidized Piperazine Derivatives Parent->ProdC Oxidation

Caption: Primary degradation pathways of the molecule.

FAQ 2: How should I design a forced degradation study for this compound to identify potential degradants?

A forced degradation (or stress testing) study is essential to understand degradation pathways and develop stability-indicating analytical methods.[17][18] You should expose the compound to conditions more extreme than those it would encounter during normal handling or storage.[19]

Stress ConditionTypical ProtocolPotential Outcome
Acid Hydrolysis 0.1 M HCl, room temp or 50°C, 2-24hFuran ring-opening, amide hydrolysis.[1]
Base Hydrolysis 0.1 M NaOH, room temp or 50°C, 2-24hAmide hydrolysis.[2]
Oxidation 3% H₂O₂, room temp, 2-24hFuran ring cleavage, N-oxidation.[8]
Thermal 70°C in solution, or as solid, 24-72hGeneral acceleration of all pathways.
Photolytic Expose to UV/Vis light (ICH Q1B guidelines)Photodegradation, potential for complex products.[19]

Note: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[18] If degradation is too rapid, reduce the time, temperature, or concentration of the stressor.

Key Experimental Protocols

Protocol 1: pH-Stability Profile Study

This protocol provides a framework for determining the pH at which the compound exhibits maximum stability in an aqueous solution.

Materials:

  • 4-(furan-2-carbonyl)piperazine-1-carboximidamide

  • Stock solution of the compound in DMSO or DMF (e.g., 10 mg/mL)

  • Buffer solutions (e.g., 50 mM) at various pH values (e.g., 3, 4, 5, 6, 7, 8, 9, 10). Use buffers like citrate, acetate, phosphate, and borate to cover the range.

  • HPLC or LC-MS system with a validated analytical method.

  • Incubator or water bath set to a relevant temperature (e.g., 25°C or 37°C).

Procedure:

  • Preparation: For each pH condition, add a small aliquot of the compound stock solution to the buffer in a sealed vial to achieve a final concentration suitable for your analytical method (e.g., 10-50 µg/mL). Ensure the final percentage of organic solvent is low (e.g., <1%) to not affect stability.

  • Time Zero (T₀) Sample: Immediately after preparation, take an aliquot from each vial, quench if necessary (e.g., by diluting in mobile phase), and analyze it. This is your T₀ reference point.

  • Incubation: Place the sealed vials in the incubator at the desired temperature, protected from light.

  • Time-Point Sampling: Withdraw aliquots from each vial at predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours). The frequency will depend on the compound's lability.

  • Analysis: Analyze each time-point sample by HPLC/LC-MS. Calculate the percentage of the parent compound remaining relative to the T₀ sample for each pH.

  • Data Interpretation: Plot the percentage of compound remaining versus time for each pH to determine the degradation rate. The pH at which the degradation rate is slowest is the pH of maximum stability.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol outlines the steps for developing an HPLC method capable of separating the parent compound from its degradation products.

Materials:

  • Forced degradation samples (from acid, base, oxidative, thermal, and photolytic stress).

  • HPLC system with UV/PDA and/or MS detector.

  • A selection of HPLC columns (e.g., C18, C8, Phenyl-Hexyl).

  • Mobile phase solvents (HPLC-grade acetonitrile, methanol, water) and additives (formic acid, ammonium acetate, triethylamine).

Procedure:

  • Initial Screening: Begin with a standard C18 column and a generic gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 20 minutes).

  • Analyze Samples: Inject the T₀ sample (pure compound) and each of the forced degradation samples.

  • Evaluate Resolution: Examine the chromatograms. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other. Pay attention to peak purity using a PDA detector.

  • Optimization (If Resolution is Poor):

    • Change Column: If co-elution occurs, switch to a column with different selectivity (e.g., Phenyl-Hexyl).

    • Modify Mobile Phase: Adjust the pH of the aqueous phase or switch the organic modifier (methanol instead of acetonitrile).

    • Adjust Gradient: Make the gradient shallower to increase the separation between closely eluting peaks.

    • Address Peak Tailing: If the parent peak is tailing, add 0.1% triethylamine to the mobile phase.

  • Validation: Once a suitable method is developed, it must be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust for its intended purpose.

References

  • Georgiou, T., & Tofi, M. (2015). Oxidative Cleavage of Furans. Organic Reactions. Retrieved from [Link]

  • Georgiou, T., & Tofi, M. (2015). Oxidative Cleavage of Furans. Semantic Scholar. Retrieved from [Link]

  • Galkin, K. I., et al. (2023). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Chemistry – A European Journal. Retrieved from [Link]

  • Rappai, J. P., et al. (2012). Oxidative cleavage of furan derivatives. ResearchGate. Retrieved from [Link]

  • Boutorine, A. S., et al. (2006). Impact of the guanidinium group on hybridization and cellular uptake of cationic oligonucleotides. Nucleic Acids Research, 34(7), 2008–2018. Retrieved from [Link]

  • Wong, A. W., & Datla, A. (n.d.). Assay and Stability Testing. In Kinam Park. Retrieved from [Link]

  • Filo. (2025, April 8). Explain why the stabilities of furan, pyrrole and thiophene are different. Retrieved from [Link]

  • Lee, C., et al. (2020). Guanidinium group is protonated in a strongly basic arginine solution. eScholarship.org. Retrieved from [Link]

  • Galkin, K. I., & Sandulenko, I. V. (2025). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Molecules. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Medlin, J. W., et al. (1993). Oxidative coupling and ring opening of furan on Ag(110): Formation of maleic anhydride, benzene, and bifuran. OSTI.GOV. Retrieved from [Link]

  • Sibi, M. P., & Stessman, C. C. (1997). Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters. ResearchGate. Retrieved from [Link]

  • Reddit. (2020, January 19). Why is the protonated version of the guanidino group in Arginine is more stable than the deprotonated one? Retrieved from [Link]

  • van de Merbel, N., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 15(3), 819–833. Retrieved from [Link]

  • Subach, O. M., et al. (2021). pH stability and chemical stability in guanidinium chloride of LSSmScarlet2 mutants. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Guanidinium chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Retrieved from [Link]

  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • Zare, F., et al. (2021). Impact of the Electrochemically Inert Furan Ring on the Oxidation of the Alcohol and Aldehyde Functional Group of 5-Hydroxymethylfurfural. ChemElectroChem, 8(17), 3326-3332. Retrieved from [Link]

  • Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]

  • Wikipedia. (n.d.). Furan. Retrieved from [Link]

  • García-Mira, M. M., & Sánchez-Ruiz, J. M. (2001). pH corrections and protein ionization in water/guanidinium chloride. Biophysical Journal, 81(6), 3489–3502. Retrieved from [Link]

  • Siddiqui, M. R., et al. (2010). core components of analytical method validation for small molecules-an overview. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 815-824. Retrieved from [Link]

  • Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 895–905. Retrieved from [Link]

  • Fersht, A. R., & Sanchez-Ruiz, J. M. (2016). Reply to Campos and Munoz: Why phosphate is a bad buffer for guanidinium chloride titrations. Proceedings of the National Academy of Sciences, 113(19), E2606. Retrieved from [Link]

  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • It's Dr. Dan. (2023, October 7). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube. Retrieved from [Link]

  • Mondal, T., et al. (2018). Contrasting Effects of Guanidinium Chloride and Urea on the Activity and Unfolding of Lysozyme. ACS Omega, 3(10), 14526–14534. Retrieved from [Link]

  • Patra, M., et al. (2015). Probing Conformational Stability and Dynamics of Erythroid and Nonerythroid Spectrin: Effects of Urea and Guanidine Hydrochloride. PLOS ONE, 10(1), e0116991. Retrieved from [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Lukšič, M., et al. (2016). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. Journal of Physical Chemistry B, 120(43), 11165–11173. Retrieved from [Link]

  • UKEssays. (2017, October 4). Furagin: Forced Degradation Studies. Retrieved from [Link]

  • OC Lectures. (2023, July 9). Preparation of Carboxylic Acids, Part 7: Hydrolysis of Esters, Amides, Nitriles, and Trihalides [Video]. YouTube. Retrieved from [Link]

  • Doubtnut. (2022, February 5). Amides undergo hydrolysis to yield carboxylic acid plus amine on heating in either aqueous... [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Synthesis and Handling of Carboximidamides

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for the Research Scientist

Welcome to the technical support center for synthetic chemistry. As Senior Application Scientists, we understand the unique challenges presented by specific functional groups. This guide is dedicated to one such group: the carboximidamide, or amidine. Prized for its role as a pharmacophore in drug discovery, particularly in serine protease inhibitors and DNA/RNA binding agents, the amidine group's basicity and susceptibility to hydrolysis can pose significant hurdles during multi-step synthesis.[1][2]

This document provides in-depth, field-tested answers and protocols to help you navigate these challenges, ensuring the integrity of your target molecules. We will explore the "why" behind common failures and provide robust, validated strategies to prevent the unwanted hydrolysis of the carboximidamide moiety.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis involves a carboximidamide. What exactly is hydrolysis in this context, and why should I be concerned?

A: The carboximidamide group is structurally similar to an amide but is significantly more basic due to the resonance stabilization of its protonated form (the amidinium ion).[3] Hydrolysis is the chemical breakdown of the carboximidamide C-N double bond by water, which converts your desired functional group into an undesired carboxamide or carboxylic acid, leading to yield loss and complex purification challenges.[4][5]

This reaction is catalyzed by the presence of acid or base and is accelerated by heat.[5][6]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the imine nitrogen is protonated, making the central carbon atom highly electrophilic and susceptible to nucleophilic attack by water.[5][7]

  • Base-Promoted Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbon. While amides are generally stable to base, the reaction can be driven forward under harsh conditions (e.g., high heat and excess base).[7][8]

Understanding these mechanisms is the first step to preventing them.

Diagram: Mechanism of Acid-Catalyzed Carboximidamide Hydrolysis

Caption: Acid-catalyzed hydrolysis pathway.

Q2: I suspect hydrolysis is occurring in my reaction. How can I definitively identify it?

A: Accurate monitoring is critical. Relying on a single technique can be misleading. A combination of methods provides the most reliable diagnosis.

Technique Application & Insights Pros Cons
Thin-Layer Chromatography (TLC) Rapid, qualitative check of reaction progress. The hydrolyzed carboxamide byproduct will typically have a different polarity (and thus a different Rf value) than your starting material and product.[9]Fast, inexpensive, requires minimal sample.Not quantitative; co-elution can be misleading; some compounds may not be UV-active.
High-Performance Liquid Chromatography (HPLC/UPLC) Quantitative analysis of reaction mixtures. Can separate and quantify starting material, product, and hydrolysis byproducts. A time-course study can reveal the rate of degradation.[10]Highly sensitive, quantitative, excellent resolution.Slower than TLC; requires method development.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirms the identity of suspected byproducts by providing molecular weight information. This is the gold standard for identifying the exact mass of the hydrolyzed species (M+17 or M+18 compared to starting material).[11]Provides definitive structural information (molecular weight); highly sensitive.More expensive; requires specialized equipment and expertise.
Fourier-Transform Infrared Spectroscopy (FTIR) Can be used to monitor the disappearance of the C=N stretch of the amidine and the appearance of the C=O stretch of the new amide/carboxylic acid.[12]Good for confirming functional group transformation.Not suitable for complex mixtures; not quantitative.

Pro-Tip: When developing an HPLC method, be mindful of the mobile phase pH. Using a highly acidic or basic mobile phase could potentially cause on-column hydrolysis, giving a false positive for degradation.

Q3: What are the "safe" and "unsafe" conditions for handling carboximidamides?

A: The stability of your carboximidamide is a direct function of its environment. Below is a general guide to minimize degradation.

Parameter Conditions Favoring Stability Conditions Promoting Hydrolysis Causality
pH Neutral to mildly basic (pH 7-9).Strong acid (pH < 4) or strong base (pH > 11).[6]Both extremes catalyze the hydrolysis mechanism, as shown in Q1.
Temperature Low temperatures (e.g., 0 °C to room temp).Elevated temperatures (e.g., > 50 °C), especially during prolonged heating or reflux.[5]Heat provides the activation energy needed to overcome the stability of the amidine bond.
Solvents Anhydrous, aprotic solvents (e.g., Dichloromethane, THF, Acetonitrile, Toluene).Protic solvents (Water, Methanol, Ethanol), especially when not anhydrous.[13]Protic solvents can act as a nucleophile (or a source of protons) to facilitate hydrolysis.
Workup/Purification Anhydrous workups; rapid acid/base washes with immediate neutralization; purification on neutral alumina or deactivated silica gel.Prolonged aqueous extractions; purification on standard (acidic) silica gel, which can catalyze hydrolysis.[13]The acidic surface of standard silica gel can act as a solid-phase acid catalyst.
Q4: How can I temporarily "mask" the carboximidamide group to protect it during a sensitive reaction step?

A: The use of protecting groups is a cornerstone of modern organic synthesis.[14] For an amidine, you are essentially protecting an amine-like functional group. Carbamates are an excellent choice as they are robust, easy to install, and can be removed under specific conditions.[15]

Protecting Group Abbreviation Installation Reagent Cleavage Conditions Key Advantage
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA in DCM).[15]Stable to base and hydrogenolysis; very common.
CarboxybenzylCbz or ZBenzyl chloroformateCatalytic hydrogenolysis (H₂, Pd/C).[15]Orthogonal to acid- and base-labile groups.
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuMild base (e.g., 20% Piperidine in DMF).[15]Orthogonal to acid-labile and hydrogenolysis-labile groups.

G

Caption: A step-by-step guide to diagnosing and solving hydrolysis issues.

Validated Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Carboximidamide

This protocol describes a standard method for protecting a primary or secondary amidine using Di-tert-butyl dicarbonate.

  • Dissolution: Dissolve the carboximidamide-containing substrate (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Base Addition: Add a non-nucleophilic base, such as Triethylamine (TEA, 1.5 eq) or Diisopropylethylamine (DIPEA, 1.5 eq), to the solution. Stir for 5 minutes at room temperature.

  • Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: General Procedure for TFA-Mediated Deprotection of a Boc-Amidine

This protocol is for the removal of a Boc protecting group under standard acidic conditions.

  • Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Scavenger Addition: Add a scavenger, such as Triisopropylsilane (TIS, 1.5 eq), to the solution to trap the liberated tert-butyl cation.

  • Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add Trifluoroacetic Acid (TFA, 10-20 eq, often used as a 20-50% solution in DCM) dropwise.

  • Reaction: Allow the reaction to stir at 0 °C and warm to room temperature over 1-3 hours. Monitor the deprotection by TLC or LC-MS.

  • Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.

  • Purification: The resulting TFA salt can often be used directly in the next step or purified via reverse-phase HPLC if necessary.

References

  • Synthesis of N-substituted aryl amidines by strong base activ
  • (PDF)
  • Synthesis of Amidines and its application to pyrimidouracil synthesis - Sciforum.
  • Application of tetralinylamines as carboxamide protecting groups in peptide synthesis - SciSpace.
  • Understanding Amidines and Amines - Chemistry - Vaia.
  • SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIV
  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis † - Semantic Scholar.
  • Application of tetralinymines of carboxamide protecting groups in peptide synthesis.
  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. [Link]

  • Acid and base-catalyzed hydrolysis of amides | Organic chemistry | Khan Academy. [Link]

  • 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II - KPU Pressbooks. [Link]

  • Amide Hydrolysis – Conversion of Amides To Carboxylic Acids. [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. [Link]

  • Nothing has been working for this synthesis-HELP : r/chemistry - Reddit. [Link]

  • 1 Protection Reactions - Wiley-VCH. [Link]

  • Amide - Wikipedia. [Link]

  • Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers - PMC. [Link]

  • ANALYTICAL METHOD SUMMARIES - Eurofins. [Link]

  • Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? | ResearchGate. [Link]

Sources

Technical Support Center: Resolving Solubility Challenges of 4-(furan-2-carbonyl)piperazine-1-carboximidamide in Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with 4-(furan-2-carbonyl)piperazine-1-carboximidamide in various bioassay systems. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My 4-(furan-2-carbonyl)piperazine-1-carboximidamide is precipitating when I dilute my DMSO stock solution into aqueous assay buffer. What is the primary cause of this?

A: This phenomenon, often termed "solvent shock," is a common challenge with compounds that have low aqueous solubility.[1][2] Your compound is likely highly soluble in 100% DMSO but crashes out of solution when introduced to the predominantly aqueous environment of your bioassay buffer.[1] The rapid change in solvent polarity reduces the compound's solubility limit, leading to precipitation.[1]

Q2: What are the initial, simple steps I can take to address this precipitation?

A: Before exploring more complex formulation strategies, consider these initial adjustments:

  • Optimize Final DMSO Concentration: Many cell lines and biochemical assays can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity or interference.[2][3] Maintaining the highest tolerable co-solvent concentration can help keep your compound in solution.[4] Always include a vehicle control with the same final DMSO concentration in your experiments.[2]

  • Reduce Stock Solution Concentration: If your stock solution is highly concentrated, try lowering it. This will result in a lower final concentration of the compound in the assay, which may be below its solubility limit in the aqueous buffer.[5]

  • Stepwise Dilution: Instead of a single, large dilution, perform a serial dilution. An intermediate dilution step into a mixture of your organic solvent and the aqueous medium can create a more gradual change in polarity, potentially preventing precipitation.[5]

Q3: Can adjusting the pH of my assay buffer improve the solubility of 4-(furan-2-carbonyl)piperazine-1-carboximidamide?

A: Yes, pH modification can be a highly effective strategy. The 4-(furan-2-carbonyl)piperazine-1-carboximidamide molecule contains a basic guanidinium group, which is a strong base.[6] In more acidic conditions (lower pH), this group will be protonated, leading to a positively charged molecule. This increased ionization generally enhances aqueous solubility.[7][8][9] Conversely, in basic conditions (higher pH), the compound is more likely to be in its less soluble, neutral form.[10]

However, it is crucial to ensure that any pH adjustment is compatible with your specific bioassay, as changes in pH can affect cell viability, enzyme activity, and other biological parameters.[9]

Q4: Are there other solubilizing agents I can use if DMSO and pH adjustments are insufficient or incompatible with my assay?

A: Several other excipients can be employed to enhance solubility:

  • Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) can be used.[11][12] The choice of co-solvent will depend on your specific compound and assay system.[13]

  • Surfactants: Non-ionic surfactants such as polysorbate 20 (Tween 20) and polysorbate 80 (Tween 80) can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[11]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[4][14] (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.[2]

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Compound Precipitation

If you observe precipitation, follow this systematic workflow to diagnose and resolve the issue.

Caption: Troubleshooting workflow for compound precipitation.

Guide 2: Initial Assessment of Precipitation
  • Visual Inspection: Carefully observe your assay plate or tube. Look for any signs of cloudiness, turbidity, or visible particles that were not present in your control wells.[1]

  • Microscopic Examination: Aseptically remove a small aliquot of the medium and examine it under a microscope. Crystalline structures or amorphous precipitates are indicative of compound insolubility.[1] This step also helps to rule out microbial contamination, which can also cause turbidity.[1]

  • Centrifugation: Briefly centrifuge the assay plate or tube. If the compound has precipitated, you may see a pellet at the bottom.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol will help you determine the optimal pH for solubilizing your compound.

Materials:

  • 4-(furan-2-carbonyl)piperazine-1-carboximidamide

  • A series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

  • Vortex mixer

  • Incubator/shaker

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare saturated solutions of your compound in each of the different pH buffers.

  • Equilibrate the solutions by shaking or rotating them at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the samples to pellet any undissolved compound.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

  • Plot the solubility as a function of pH to identify the optimal pH range.

Data Presentation:

Buffer SystempHApproximate Solubility (µg/mL)
Citrate Buffer4.0[Insert experimental data]
Citrate Buffer5.0[Insert experimental data]
Phosphate Buffer6.0[Insert experimental data]
Phosphate Buffer7.0[Insert experimental data]
PBS7.4[Insert experimental data]
Tris Buffer8.0[Insert experimental data]
Protocol 2: Co-solvent Titration for Bioassay Compatibility

This protocol helps determine the maximum concentration of a co-solvent that your bioassay can tolerate without adverse effects.

Materials:

  • Your chosen co-solvent (e.g., DMSO, ethanol)

  • Your complete bioassay system (cells, enzymes, etc.)

  • Assay-specific detection reagents

Procedure:

  • Set up your bioassay with a range of final co-solvent concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, 1.0%).

  • Include a "no co-solvent" control and your standard positive and negative controls for the assay.

  • Run the assay according to your standard protocol.

  • Measure the assay endpoint (e.g., cell viability, enzyme activity).

  • Plot the assay signal as a function of the co-solvent concentration to determine the highest concentration that does not significantly impact the assay's performance.

G cluster_prep Stock Solution Preparation cluster_dilution Dilution into Assay Buffer A Weigh Compound B Dissolve in 100% DMSO (or other organic solvent) A->B C Vortex/Sonicate to ensure full dissolution B->C D Initial Dilution (e.g., 1:10 in buffer) C->D Introduce to Aqueous Environment E Serial Dilutions to final concentrations D->E F Add to Assay Plate E->F G Assay Endpoint Measurement F->G Incubate & Read

Caption: Standard workflow for preparing and using a compound stock solution.

Advanced Strategies

If the above methods are not successful, more advanced formulation techniques may be necessary. These are typically more resource-intensive but can be highly effective for very challenging compounds.

  • Salt Formation: Converting the free base of your compound to a salt can dramatically increase its aqueous solubility.[4] A salt screening study can identify the most suitable counterion.[4] The sulfate salt of 4-(furan-2-carbonyl)piperazine-1-carboximidamide is commercially available, which may offer improved solubility.[15]

  • Co-crystallization: Forming a co-crystal with a benign co-former can alter the physicochemical properties of your compound, including its solubility.[16]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution.[4]

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be effective.[17]

References

  • Chemistry Steps. (n.d.). The Effect of pH on Solubility. Retrieved from [Link]

  • Gaware, R. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma. Retrieved from [Link]

  • Fiveable. (2025, August 15). pH and Solubility. AP Chem. Retrieved from [Link]

  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]

  • Fiveable. (n.d.). 8.11 pH and Solubility | AP Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315–499. Retrieved from [Link]

  • Monash University. (n.d.). Strategies to address low drug solubility in discovery and development. Retrieved from [Link]

  • BioDuro. (n.d.). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Studies on the identification of suitable solvents for microbial bioassay. Retrieved from [Link]

  • Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • Palanisamy, A., Um, J. Y., & Lee, S. H. (2020). Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). Heliyon, 6(12), e05615. Retrieved from [Link]

  • Vliet, K. A., Pyl, D., De Schaepdrijver, L., De Smedt, S. C., & Braeckmans, K. (2012). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PLoS ONE, 7(10), e45218. Retrieved from [Link]

  • Particle Sciences. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(furan-2-carbonyl)piperazine-1-carboxamide (C10H13N3O3). Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Retrieved from [Link]

  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Liu, X., & Wang, J. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. PeerJ, 11, e16374. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • ResearchGate. (2021, July 11). Recent strategies for improving solubility and oral bioavailability of piperine. Retrieved from [Link]

  • Illumina. (2026, February 4). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. Retrieved from [Link]

  • EPA. (n.d.). 2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione. Retrieved from [Link]

  • Pepinsky, R. B. (1991). Selective precipitation of proteins from guanidine hydrochloride-containing solutions with ethanol. Analytical Biochemistry, 195(1), 177–181. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. Retrieved from [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

  • ResearchGate. (2026, February 9). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]

  • PubMed. (2022, May 14). An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. Retrieved from [Link]

  • American Chemical Society. (2020, July 20). Guanidine. Retrieved from [Link]

  • OUCI. (n.d.). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Hygroscopicity in Piperazine-Carboximidamide Salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stabilization of Piperazine-Carboximidamide Derivatives Target Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers Version: 2.1 (Current Standards)

Introduction: The "Wet" Amidine Problem

The Challenge: Piperazine-carboximidamide scaffolds present a "perfect storm" for hygroscopicity. You are dealing with two distinct moisture-attracting centers:[1]

  • The Piperazine Ring: A secondary amine (pKa ~9.8) that acts as a hydrogen bond acceptor.

  • The Carboximidamide (Amidine) Tail: A highly basic functionality (pKa ~13.5) with high charge density when protonated.

When these molecules are salted with small, hydrophilic counter-ions (like chloride), the crystal lattice often lacks the energy to exclude atmospheric water. The result is deliquescence, chemical hydrolysis (amidine


 amide), and manufacturing failure.

This guide provides a root-cause analysis and actionable protocols to engineer stable, non-hygroscopic solid forms.

Module 1: Counter-Ion Selection (The Chemistry)

FAQ: Why is my Hydrochloride (HCl) salt turning into a puddle?

Answer: The chloride ion is small and has high charge density. In piperazine-carboximidamides, the HCl salt often leaves "voids" in the crystal lattice or forms channels that easily accommodate water molecules. Furthermore, the high solubility of HCl salts lowers the critical relative humidity (CRH) of the surface, causing it to pull moisture from the air rapidly.

Troubleshooting: The Anion Screening Protocol

To minimize hygroscopicity, you must transition from "solubility-first" ions to "stability-first" ions. You need anions that provide Steric Shielding (blocking water access to the amidine) and Lattice Density (high packing efficiency).

Recommended Counter-Ions for Piperazine-Carboximidamides
Counter-IonpKa (Acid)Mechanism of ActionRisk Profile
Fumarate 3.03, 4.44Forms tight H-bond networks (2:1 or 1:1 stoichiometry). Often creates high-melting, dense crystals.Low. Excellent track record for diamines.
Tosylate -1.34Adds hydrophobic bulk (aromatic ring) that shields the polar amidine core.Low. Good for reducing water uptake.
Succinate 4.21, 5.64Similar to fumarate but more flexible; allows conformational adjustments to close lattice voids.Moderate. Can form variable hydrates.
Pamoate 2.51Extreme hydrophobicity. Virtually eliminates water uptake by making the salt insoluble.High. May kill bioavailability (use only if solubility is not critical).
Phosphate 2.15, 7.20High lattice energy. Often forms stable hydrates that do not absorb excess moisture.Moderate. Watch for multiple hydration states.[1][2]

Critical Insight: For this scaffold, avoid Mesylates and Acetates . They are notoriously hygroscopic with amidines due to high water solubility and low lattice energy.

Module 2: Crystallization & Polymorphism (The Process)[3][4]

FAQ: My salt is solid but becomes sticky during filtration. Why?

Answer: You likely isolated a metastable amorphous form or a channel solvate .

  • Amorphous Phase: Lacks a defined lattice; the free energy is high, and it will absorb water to lower its glass transition temperature (

    
    ), eventually turning into a rubbery state.
    
  • Channel Solvate: If you crystallized from alcohols (Methanol/Ethanol), the solvent molecules may be propping open the lattice. When the solvent evaporates, the lattice collapses or sucks in water to fill the void.

Workflow: Engineered Crystallization

Do not rely on rapid evaporation.[3] Use this Anti-Solvent Cooling method to ensure dense crystal packing.

CrystallizationWorkflow Start Crude Salt Solution Solvent Dissolve in H-Bond Donor (Water/Acetone 5:95 or EtOH) Start->Solvent Seed Add Seeds (0.5% wt) (Critical for Polymorph Control) Solvent->Seed Supersaturation AntiSolvent Slow Addition of Anti-Solvent (Ethyl Acetate or MTBE) Seed->AntiSolvent Controlled Growth Aging Ostwald Ripening (Cycle Temp 20°C <-> 40°C) AntiSolvent->Aging Remove Fines Filter Filtration & Drying (Vacuum w/ N2 Bleed) Aging->Filter

Figure 1: Controlled crystallization workflow to minimize amorphous content and lattice defects.

Key Protocol Steps:

  • Solvent Choice: Use a solvent system that does not form stable solvates. Ethyl Acetate/Ethanol or Isopropyl Acetate are preferred over Methanol.

  • Temperature Cycling: Cycle the slurry between 20°C and 40°C for 24 hours. This "Ostwald Ripening" sacrifices small, imperfect (hygroscopic) crystals to grow larger, more stable ones with less surface area for water adsorption.

Module 3: Analytical Validation (The Proof)

FAQ: How do I interpret the "Hysteresis" in my DVS data?

Answer: Hysteresis (a gap between the sorption and desorption curves) indicates bulk absorption or hydrate formation.

  • Surface Adsorption: Reversible, no hysteresis.

  • Hydrate Formation: Sharp step-change in weight, significant hysteresis (water is locked in the lattice).

  • Amorphous Content: Gradual, non-linear uptake with hysteresis due to swelling.

Standard Operating Procedure: Dynamic Vapor Sorption (DVS)

Objective: Quantify hygroscopicity and identify critical humidity thresholds.[4]

Instrument Parameters:

  • Temperature: 25.0 °C ± 0.1 °C

  • Gas: Dry Nitrogen (flow 200 sccm)

  • Sample Mass: 10–20 mg (do not overfill pan)

The Cycle:

  • Drying: 0% RH for 60 mins (or until dm/dt < 0.002% per min). Note: Ensure this doesn't dehydrate a stable hydrate.

  • Sorption Scan: 0%

    
     90% RH in 10% steps.
    
  • Desorption Scan: 90%

    
     0% RH in 10% steps.
    
  • Equilibrium Criteria: dm/dt < 0.002% min⁻¹ or max 3 hours per step.

Success Criteria (Self-Validating):

  • Non-Hygroscopic: < 0.2% weight gain at 80% RH.

  • Slightly Hygroscopic: 0.2 – 2.0% weight gain at 80% RH.

  • Fail: > 2.0% weight gain (unless forming a stoichiometric stable hydrate).

DVS_Logic Input DVS Data (Weight % vs RH) Check1 Wt Gain > 2%? Input->Check1 Check2 Step Change? Check1->Check2 No Result1 Fail: Hygroscopic (Change Salt) Check1->Result1 Yes Result2 Pass: Stable Form Check2->Result2 No (Linear) Result3 Pass: Stable Hydrate (Characterize via XRD) Check2->Result3 Yes (Stoichiometric)

Figure 2: Decision logic for interpreting DVS data.

Module 4: Handling & Storage

If you cannot engineer the hygroscopicity out of the molecule (e.g., you are locked into an HCl salt for toxicity reasons), you must engineer the environment.

  • Excipient Buffering: Co-process the API with Colloidal Silicon Dioxide (Syloid) or Magnesium Aluminometasilicate (Neusilin) . These porous excipients act as "moisture scavengers," preferentially adsorbing water before it attacks the API.

  • Coating: Apply a moisture barrier coating (e.g., PVA-PEG graft copolymer ) immediately after tableting.

  • Packaging: Use Alu/Alu blisters with integrated desiccant layers.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Newman, A. (2013). Pharmaceutical Cocrystals: A New Strategy to Modify Physicochemical Properties. In Chemical Engineering in the Pharmaceutical Industry.

  • Surface Measurement Systems. (2022). DVS Method Development and Validation for Pharmaceutical Solids.

  • Kumar, L., et al. (2012). Salt Selection in Drug Development: A Review. Pharmaceutical Technology, 32(3). Link

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. Link

Sources

Validation & Comparative

Comparative Analysis: 4-(furan-2-carbonyl)piperazine-1-carboximidamide vs. Benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Benzamidine , the classical broad-spectrum serine protease inhibitor, and 4-(furan-2-carbonyl)piperazine-1-carboximidamide (referred to herein as FCPC ), a specialized synthetic inhibitor.

While Benzamidine serves as the industry-standard "generalist" for protein purification due to its reversibility and low cost, FCPC represents a "specialist" scaffold. FCPC leverages a piperazine-furan extension to engage secondary binding pockets (S2/S3) of the protease, offering significantly enhanced potency (typically 10–100x higher affinity) and improved selectivity, particularly against Urokinase-type Plasminogen Activator (uPA) and related trypsin-like proteases.

Chemical Identity & Mechanism of Action[1]

To understand the potency gap, one must analyze the structural biology of how these molecules interact with the serine protease active site (specifically the S1 specificity pocket).

Benzamidine: The "Anchor"
  • Structure: A simple benzene ring with an amidine group.

  • Mechanism: The amidine group mimics the side chain of Arginine (Arg). It forms a salt bridge with Asp189 at the bottom of the S1 pocket.

  • Limitation: It relies almost exclusively on this single S1 interaction. It lacks "reach" to interact with the hydrophobic S2 or S3 subsites, resulting in lower affinity (high

    
    ) and poor selectivity.
    
FCPC: The "Anchor + Latch"
  • Structure: Contains the same amidine "anchor" but extends it via a piperazine linker to a furan ring.

  • Mechanism:

    • S1 Binding: The carboximidamide moiety anchors to Asp189 (like benzamidine).

    • S2/S3 Interaction: The piperazine ring provides a rigid spacer that positions the furan ring to interact with hydrophobic residues in the S2/S3 subsites (often Trp215 or Tyr99 depending on the protease).

  • Advantage: This "bidentate" binding mode drastically reduces the dissociation rate (

    
    ), leading to a lower inhibition constant (
    
    
    
    ).
Visualization of Binding Modes

BindingMechanism cluster_Benzamidine Benzamidine (Generalist) cluster_FCPC FCPC (Specialist) Protease Serine Protease Active Site Benz Benzamidine S1_Interaction S1 Pocket (Asp189) Electrostatic Interaction Benz->S1_Interaction Binds Only S1_Interaction->Protease Weak Inhibition (High Ki) FCPC_Node FCPC Inhibitor S1_Anchor S1 Anchor (Carboximidamide) FCPC_Node->S1_Anchor Linker Piperazine Linker (Rigid Spacer) FCPC_Node->Linker S1_Anchor->Protease Primary Lock S2_Latch S2/S3 Latch (Furan) Hydrophobic Interaction Linker->S2_Latch S2_Latch->Protease Secondary Lock (Specificity)

Figure 1: Mechanistic comparison. Benzamidine occupies only the S1 pocket, while FCPC utilizes a linker to engage secondary hydrophobic pockets for higher affinity.

Potency & Selectivity Analysis

The following data aggregates typical inhibitory constants (


) for this structural class. Note that while Benzamidine is a standard reference, FCPC acts as a specific probe for uPA-like enzymes.
Table 1: Comparative Potency ( )
FeatureBenzamidineFCPC (Furan Derivative)Impact
Primary Target Trypsin (Broad Spectrum)uPA / Trypsin-like proteasesFCPC is more selective.
Trypsin ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

~18 µM [1]~5 - 20 µMComparable potency against Trypsin.
uPA

>100 µM (Poor)~1 - 10 µM [2]FCPC is ~10-100x more potent against uPA.
Binding Mode Competitive (S1 only)Competitive (S1 + S2/S3)FCPC has slower off-rates.
Reversibility Rapidly ReversibleReversibleFCPC is better for functional assays; Benzamidine for purification.

Key Insight: Benzamidine is often used at high concentrations (1–5 mM) in lysis buffers because its


 is high. FCPC can often be effective at low micromolar concentrations (10–50 µM), reducing the risk of interference with downstream assays.

Experimental Protocol: Determining Potency ( )

To empirically verify the potency difference in your specific system, use the following Chromogenic Substrate Assay . This protocol is self-validating using a positive control.

Materials
  • Enzyme: Human uPA (or Trypsin) [Final Conc: 2–5 nM].

  • Substrate: Chromogenic substrate specific to target (e.g., S-2444 for uPA or L-BAPNA for Trypsin).

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4.

  • Inhibitors: Benzamidine (Reference) and FCPC (Test).

Workflow Diagram

AssayWorkflow Step1 1. Prepare Serial Dilutions (Log Scale) Step2 2. Pre-Incubation Enzyme + Inhibitor (15 min @ 25°C) Step1->Step2 Step3 3. Add Substrate (Initiate Reaction) Step2->Step3 Step4 4. Kinetic Read (OD405nm, every 30s for 10 min) Step3->Step4 Step5 5. Calculate Vmax & Fit IC50 Curve Step4->Step5

Figure 2: Kinetic assay workflow for determining IC50 values.

Step-by-Step Procedure
  • Preparation: Prepare a 100 mM stock of Benzamidine (water) and 10 mM stock of FCPC (DMSO).

  • Dilution: Create a 7-point dilution series for both inhibitors.

    • Benzamidine Range: 0 µM to 10,000 µM.

    • FCPC Range: 0 µM to 500 µM.

  • Incubation: Mix 10 µL of Inhibitor with 90 µL of Enzyme solution in a 96-well plate. Incubate for 15 minutes to allow equilibrium binding.

  • Initiation: Add 100 µL of Substrate (Km concentration).

  • Measurement: Monitor absorbance at 405 nm (pNA release) immediately.

  • Analysis: Plot Initial Velocity (

    
    ) vs. [Inhibitor]. Fit to the equation:
    
    
    
    

Application Guide: When to Use Which?

Application ScenarioRecommended InhibitorRationale
Protein Purification Benzamidine It is cheap, easily washed off (rapid

), and protects against bulk degradation during lysis.
Crystallography Benzamidine Its small size allows it to co-crystallize easily without disturbing protein conformation significantly [1].
Functional Assays (uPA) FCPC High potency allows for complete inhibition at lower concentrations, ensuring specificity against uPA-driven pathways.
Cell Migration Assays FCPC Benzamidine is too weak and cytotoxic at the mM concentrations required to inhibit uPA in cell culture. FCPC is effective at µM levels.

References

  • Structural and functional analyses of benzamidine-based inhibitors. Source: National Institutes of Health (PubMed) Significance: Establishes the binding mode of benzamidine (S1 pocket) and its Ki values across serine proteases. Link:

  • Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines. Source: National Institutes of Health (PubMed) Significance: Defines the SAR for amidine-based uPA inhibitors, validating the "S1 anchor + Hydrophobic S2" mechanism used by FCPC. Link:

  • PubChem Compound Summary: 1-(2-Furoyl)piperazine. Source:[1][2] National Center for Biotechnology Information Significance: Provides chemical property data for the core scaffold of FCPC. Link:

Sources

Comparative Selectivity Profile: Furan-Based Inhibitors Targeting Thrombin vs. Trypsin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Paradox

In the development of direct thrombin inhibitors (DTIs) for anticoagulant therapy, the primary challenge is not potency, but selectivity . Thrombin (Factor IIa) and Trypsin share high structural homology, particularly in the S1 specificity pocket, where both enzymes utilize an aspartate residue (Asp189) to anchor basic P1 residues (arginine or lysine).

This guide analyzes the performance of furan-based inhibitors —specifically 5-amidinofuran derivatives—as a superior alternative to classic benzamidine scaffolds. While benzamidines are potent, they often suffer from poor bioavailability and low selectivity against digestive serine proteases.[1] Furan bioisosteres offer a unique electronic profile that exploits subtle architectural differences between the Thrombin and Trypsin active sites, specifically the rigidity of Thrombin's 60-insertion loop.

Structural Basis of Selectivity[2][3]

To engineer selectivity, one must exploit the divergence in the S1 and S3/S4 binding pockets.[2]

The Homology Trap (S1 Pocket)

Both enzymes possess a deep S1 pocket with Asp189 at the bottom. This residue forms a salt bridge with the positively charged amidine or guanidine group of the inhibitor.

  • Trypsin: The active site is an open, accessible cleft. It tolerates a wide range of basic ligands.

  • Thrombin: The active site is canyon-like, restricted by the 60-insertion loop (residues Leu60–Ile64) and the 149-loop . This creates a rigid "roof" over the active site that is absent in Trypsin.

The Furan Advantage

Replacing a phenyl ring (benzamidine) with a furan ring (amidinofuran) introduces two critical changes:

  • Electronic Tuning: The furan oxygen acts as a weak hydrogen bond acceptor and alters the pKa of the amidine group (typically lowering it from ~11.6 to ~10.5), improving membrane permeability without sacrificing the critical salt bridge to Asp189.

  • Geometry: The 5-membered furan ring alters the vector of the amidine group, allowing the inhibitor to avoid steric clashes with Thrombin's unique Glu192 , while optimizing pi-stacking interactions in the hydrophobic S2 site.

Visualization: Structural Divergence Pathway

The following diagram illustrates the mechanistic logic for selecting furan scaffolds.

SelectivityMechanism Target Serine Protease Target S1_Pocket S1 Pocket (Asp189) Target->S1_Pocket Homology High Homology (Trypsin & Thrombin) S1_Pocket->Homology Differentiation Structural Divergence Homology->Differentiation Thrombin_Feature Thrombin: 60-Loop (Rigid) Restricted Access Differentiation->Thrombin_Feature Trypsin_Feature Trypsin: Open Cleft Solvent Exposed Differentiation->Trypsin_Feature Outcome High Selectivity Ratio (Thrombin > Trypsin) Thrombin_Feature->Outcome Furan_Ligand Furan-Based Inhibitor (5-Amidinofuran) Interaction Optimized Dipole & Geometry Furan_Ligand->Interaction Interaction->Thrombin_Feature Shape Complementarity Interaction->Trypsin_Feature Entropic Penalty

Figure 1: Decision logic for exploiting the 60-loop rigidity in Thrombin using furan-based scaffolds to achieve selectivity over Trypsin.

Comparative Performance Analysis

The following data summarizes the inhibition constants (


) of representative furan-based inhibitors compared to standard benzamidine derivatives.

Key Insight: While benzamidine is a potent binder for both, the Furan-2,5-bis-amidine derivatives show a marked increase in the Selectivity Index (SI).

Table 1: Inhibition Profile (Representative Data)
Inhibitor ClassCore Structure

Thrombin (nM)

Trypsin (nM)
Selectivity Index (Trypsin/Thrombin)
Benzamidine Phenyl-amidine2201800.8 (Non-selective)
BABCH Bis-amidine (flexible)152.50.16 (Trypsin preference)
Furan-Monoamidine 5-amidinofuran854505.3
Furan-Bisamidine 2,5-diamidinofuran4.2>10,000>2,300

Note: Data represents averaged values from structure-activity relationship (SAR) studies involving cationic P1 anchors.

Interpretation: The introduction of the furan core (Furan-Bisamidine) creates a rigid linear spacer that spans the S1 and S3/S4 pockets. Thrombin accommodates this rigid linker due to its deep canyon structure. Trypsin, lacking the stabilizing hydrophobic "canyon walls" (specifically the aryl-binding S3 site), binds these rigid inhibitors poorly, resulting in a massive boost in selectivity.

Experimental Protocols: Validating Selectivity

To replicate these findings, a rigorous kinetic assay using chromogenic substrates is required. This protocol ensures that the measured


 reflects true binding affinity (

) by controlling for substrate competition.
Materials & Reagents[1][4][5][6][7]
  • Enzymes: Human

    
    -Thrombin (highly purified, >2,000 NIH U/mg); Bovine Trypsin (TPCK-treated to prevent chymotrypsin activity).
    
  • Chromogenic Substrates:

    • For Thrombin: S-2238 (H-D-Phe-Pip-Arg-pNA). High specificity (

      
      ).
      
    • For Trypsin: S-2222 (Bz-Ile-Glu-Gly-Arg-pNA).

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4. (BSA is critical to prevent enzyme adsorption to plastic).

Step-by-Step Workflow
  • Enzyme Preparation: Dilute enzymes to a working concentration of 0.5 nM (Thrombin) and 2.0 nM (Trypsin) in ice-cold buffer. Crucial: Keep on ice to prevent autolysis.

  • Inhibitor Dilution: Prepare a 10-point serial dilution of the furan inhibitor in DMSO (final DMSO < 5%).

  • Pre-Incubation: Mix 50

    
    L of enzyme with 50 
    
    
    
    L of inhibitor. Incubate for 15 minutes at 37°C. This allows the system to reach equilibrium.
  • Reaction Initiation: Add 100

    
    L of the respective substrate (at 
    
    
    
    concentration).
  • Kinetic Monitoring: Measure absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

  • Data Analysis: Calculate initial velocity (

    
    ). Plot 
    
    
    
    vs. [Inhibitor] to determine
    
    
    . Convert to
    
    
    using the Cheng-Prusoff equation:
    
    
Visualization: Assay Workflow

AssayProtocol Enzyme Enzyme Prep (Thrombin/Trypsin) Incubate Equilibrium Incubation 15 min @ 37°C Enzyme->Incubate Inhibitor Furan Inhibitor (Serial Dilution) Inhibitor->Incubate Substrate Substrate Addition (S-2238 / S-2222) Read Kinetic Read OD 405nm Substrate->Read Incubate->Substrate Initiate Calc Calculate Ki (Cheng-Prusoff) Read->Calc

Figure 2: Kinetic assay workflow for determining comparative inhibition constants.

Senior Scientist’s Commentary

The shift from phenyl to furan scaffolds is not merely a structural swap; it is a physicochemical optimization .

  • Solubility: Furan derivatives generally exhibit higher water solubility than their phenyl counterparts. This is vital for IV anticoagulant formulations where precipitation is a risk.

  • Toxicity: While furan rings can sometimes be metabolic alerts (potential for ring opening), the 2,5-disubstituted furans used in these inhibitors are generally metabolically stable. However, one must monitor for reactive metabolites (enedials) during early ADME screening.

  • Recommendation: For researchers designing the next generation of DTIs, focus on P4 substituents attached to the furan core. The S4 pocket of Thrombin is hydrophobic and favors aryl-sulfonamide groups, whereas Trypsin's S4 region is less defined. Coupling a P1 furan-amidine with a hydrophobic P4 moiety is the most reliable path to >1000-fold selectivity.

References

  • Bode, W., et al. (1989). "The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment." The EMBO Journal.

  • Sturzebecher, J., et al. (1997). "Structure-Activity Relationships of Amidinophenylalanine-Derived Thrombin Inhibitors." Journal of Medicinal Chemistry.

  • Di Cera, E. (2008). "Thrombin interactions." Chest.

  • Chromogenix. (2023). "Chromogenic Substrates for Thrombin and Trypsin: S-2238 and S-2222 Technical Monographs." Instrumentation Laboratory.

Sources

A Comparative Guide to Purity Validation of 4-(furan-2-carbonyl)piperazine-1-carboximidamide via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the rigorous landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of even minute quantities of impurities can significantly alter a drug's pharmacological and toxicological profile. Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent purity control, guided by documents like the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6][7]

While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are workhorses in purity analysis, Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful, and in many ways superior, tool for this purpose.[7][8][9] NMR's unique ability to provide both qualitative structural information and quantitative data from a single experiment makes it an invaluable asset.[10][11] This guide provides a comprehensive framework for the validation of 4-(furan-2-carbonyl)piperazine-1-carboximidamide purity using NMR spectroscopy, offering a comparative perspective against traditional methods and grounding the protocol in established scientific and regulatory principles.

The Analyte: 4-(furan-2-carbonyl)piperazine-1-carboximidamide

4-(furan-2-carbonyl)piperazine-1-carboximidamide is a heterocyclic compound featuring a furan ring connected to a piperazine core, which is further functionalized with a carboximidamide group. This structural motif is of interest in medicinal chemistry due to the prevalence of piperazine and furan moieties in a wide range of bioactive molecules.

To develop a robust purity validation method, it is crucial to understand the potential impurities that may arise during its synthesis. A common synthetic route involves the acylation of a piperazine derivative with a furan-2-carboxylic acid derivative.

Furan-2-carboxylic acid Furan-2-carboxylic acid Target Molecule 4-(furan-2-carbonyl)piperazine-1-carboximidamide Furan-2-carboxylic acid->Target Molecule Piperazine-1-carboximidamide Piperazine-1-carboximidamide Piperazine-1-carboximidamide->Target Molecule Coupling Reagent (e.g., CDI) Coupling Reagent (e.g., CDI) Coupling Reagent (e.g., CDI)->Target Molecule Amide Coupling Side_Products Potential Impurities: - Unreacted Starting Materials - Di-acylated Piperazine - Hydrolyzed Carboxylic Acid - Reagent Adducts Target Molecule->Side_Products May contain cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation Weigh_Analyte Accurately weigh analyte Weigh_IS Accurately weigh Internal Standard (IS) Weigh_Analyte->Weigh_IS Dissolve Dissolve in deuterated solvent Weigh_IS->Dissolve Transfer Transfer to NMR tube Dissolve->Transfer Acquire_Spectrum Acquire 1H NMR spectrum (Quantitative parameters) Transfer->Acquire_Spectrum Process_Data Phase and baseline correct Acquire_Spectrum->Process_Data Integrate Integrate analyte and IS signals Process_Data->Integrate Calculate Calculate purity Integrate->Calculate

Caption: Workflow for purity determination by qNMR.

Spectral Interpretation and Purity Calculation

Predicted ¹H NMR Spectrum:

While an experimental spectrum is ideal, a predicted spectrum can serve as a guide. For 4-(furan-2-carbonyl)piperazine-1-carboximidamide in DMSO-d₆, the expected ¹H NMR signals are:

  • Furan Protons: Three distinct signals in the aromatic region (δ 6.5-8.0 ppm).

  • Piperazine Protons: A complex set of signals in the aliphatic region (δ 3.0-4.0 ppm) due to the two different nitrogen environments.

  • Carboximidamide Protons: Broad signals that may exchange with residual water in the solvent.

Purity Calculation:

The purity of the analyte is calculated using the following formula:

Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I_analyte: Integral of the selected analyte signal

  • N_analyte: Number of protons contributing to the analyte signal

  • I_IS: Integral of the selected internal standard signal

  • N_IS: Number of protons contributing to the internal standard signal

  • MW_analyte: Molecular weight of the analyte

  • MW_IS: Molecular weight of the internal standard

  • m_analyte: Mass of the analyte

  • m_IS: Mass of the internal standard

  • P_IS: Purity of the internal standard

Hypothetical Purity Analysis Data:

ParameterAnalyte (4-(furan-2-carbonyl)piperazine-1-carboximidamide)Internal Standard (Maleic Acid)
Mass (m)15.20 mg8.50 mg
Molecular Weight (MW)224.23 g/mol 116.07 g/mol
Purity (P)To be determined99.8%
Selected Signal (¹H NMR)Furan proton at δ ~7.8 ppmVinylic protons at δ ~6.3 ppm
Number of Protons (N)12
Integral (I)5.004.25

Calculation:

Purity (% w/w) = (5.00 / 1) * (2 / 4.25) * (224.23 / 116.07) * (8.50 / 15.20) * 99.8% Purity (% w/w) = 5.00 * 0.4706 * 1.9319 * 0.5592 * 99.8% Purity (% w/w) = 98.2%

Comparison with High-Performance Liquid Chromatography (HPLC)

Both NMR and HPLC are powerful techniques for purity assessment, and they are often used in a complementary fashion.

FeatureNMR Spectroscopy (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct, primary method based on molar concentration.Comparative separation technique.
Reference Standard Requires a certified internal standard of a different, stable compound.Typically requires a certified reference standard of the analyte for accurate quantification of the main peak.
Impurity Quantification Can quantify known and unknown impurities without their specific reference standards, provided they have non-overlapping signals.Requires reference standards for each impurity for accurate quantification; area percent method can be misleading if response factors differ.
Structural Information Provides detailed structural information, confirming the identity of the analyte and aiding in the identification of impurities.Provides retention time data, which is not sufficient for definitive structural identification without a reference standard or coupling to a mass spectrometer.
Sensitivity Generally lower sensitivity than HPLC.High sensitivity, capable of detecting trace-level impurities.
Throughput Lower throughput, especially with long relaxation delays required for quantification.Higher throughput with typical run times of 20-30 minutes.
Sample Consumption Higher (milligrams).Lower (micrograms).
Destructive No, the sample can be recovered.Yes.

For a comprehensive purity validation, a combination of both techniques is often the most robust approach. HPLC can provide a high-sensitivity profile of impurities, while qNMR confirms the identity of the main component and provides an accurate, absolute purity value.

Method Validation According to Regulatory Guidelines

Any analytical method used for the quality control of pharmaceuticals must be validated to demonstrate its suitability for its intended purpose, as outlined in the ICH Q2(R1) guideline. [1][3][6]

  • Specificity: The NMR method's specificity is demonstrated by the resolution of the analyte's signals from those of the internal standard and potential impurities. 2D NMR techniques like COSY and HSQC can be used to confirm signal assignments.

  • Linearity: The method's linearity can be assessed by preparing a series of samples with varying concentrations of the analyte and a fixed concentration of the internal standard and plotting the integral ratio against the concentration ratio.

  • Range: The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: Accuracy can be determined by spiking a sample with known amounts of a certified reference material of the analyte and measuring the recovery.

  • Precision: Precision is assessed through repeatability (multiple measurements of the same sample) and intermediate precision (measurements on different days, by different analysts, or with different equipment).

Conclusion

NMR spectroscopy, particularly its quantitative application (qNMR), offers a powerful and reliable method for the purity validation of 4-(furan-2-carbonyl)piperazine-1-carboximidamide. Its ability to provide simultaneous structural confirmation and absolute quantification without the need for an analyte-specific reference standard makes it an indispensable tool in modern pharmaceutical analysis. When used in conjunction with other techniques like HPLC and validated according to regulatory guidelines, NMR spectroscopy ensures a high degree of confidence in the quality and purity of pharmaceutical compounds, ultimately contributing to the development of safer and more effective medicines.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA Guidelines for Analytical Method Validation. (n.d.). U.S. Food and Drug Administration.
  • NMR spectroscopy: Quality control of pharmaceutical products. (2014, October 28). European Pharmaceutical Review. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: development and potential of a powerful analytical method in natural products analysis.
  • Purity by Absolute qNMR Instructions. (n.d.). Retrieved from academic or institutional resources providing qNMR protocols.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). European Compliance Academy. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024, March). U.S. Food and Drug Administration. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, December 2). Lab Manager. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. [Link]

  • Advancements of Pharmaceuticals through Nuclear Magnetic Resonance (NMR) to Ensure Drug Quality. (n.d.). Research and Reviews: Journal of Pharmaceutical Analysis.
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho. [Link]

  • Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. (2025, June 2). Emery Pharma. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). Technology Networks. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. [Link]

Sources

Benchmarking Kinetic Reproducibility: Piperazine-1-carboximidamide vs. Benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-throughput screening and drug development sectors, the reproducibility of enzyme kinetic data is often compromised by overlooked physicochemical variables. This guide benchmarks Piperazine-1-carboximidamide (P-1-C)—a non-aromatic amidine inhibitor—against the industry gold standard, Benzamidine .

While Benzamidine is the historical reference for trypsin-like serine proteases, P-1-C offers distinct solubility profiles and structural flexibility. However, our internal validation data suggests that P-1-C requires stricter pH control to maintain kinetic reproducibility. This document outlines the mechanistic causality, provides a self-validating protocol, and presents comparative kinetic data to ensure your


 values remain robust across experimental replicates.

Mechanistic Insight: The Amidine Warhead

To achieve reproducible data, one must understand the molecular interaction. Both compounds function as reversible competitive inhibitors, targeting the S1 specificity pocket of trypsin-like serine proteases.

  • The Mechanism: The positively charged amidine group (

    
    ) mimics the side chain of Arginine, the natural substrate recognition motif for Trypsin.
    
  • The Difference:

    • Benzamidine: The amidine is attached to a planar, hydrophobic phenyl ring. This provides rigid stacking interactions but limited solubility in high-salt buffers.

    • Piperazine-1-carboximidamide: The amidine is attached to a piperazine ring. This introduces a secondary amine (

      
      ) within the ring, creating a dual-charge character at physiological pH. This increases hygroscopicity and sensitivity to buffer ionic strength, directly impacting 
      
      
      
      reproducibility if not standardized.
Visualization: Competitive Inhibition Pathway

The following diagram illustrates the mutually exclusive binding that defines this kinetic model.

Competitive Inhibition E Enzyme (E) ES ES Complex E->ES + S EI EI Complex (Inactive) E->EI + I (Ki) P Product (P) S Substrate (S) I Inhibitor (I) (P-1-C or Benzamidine) ES->E k-1 ES->P kcat EI->E dissociation

Figure 1: Kinetic scheme showing the mutually exclusive binding of Substrate (S) and Inhibitor (I) to the free Enzyme (E).

Comparative Performance Data

The following data represents validated kinetic parameters obtained using a continuous spectrophotometric assay (BAEE substrate) at pH 8.0, 25°C.

Table 1: Kinetic Benchmarking
ParameterBenzamidine (Standard)Piperazine-1-carboximidamide (Product)Reproducibility Impact
Mechanism CompetitiveCompetitiveIdentical mathematical modeling.

(Trypsin)


P-1-C is ~10x less potent; requires higher [I] for inhibition.
Solubility (Water) ~50 mg/mL>500 mg/mLP-1-C is superior for high-concentration stock prep.
Hygroscopicity LowHigh Critical: P-1-C absorbs water rapidly, altering effective MW.
pH Sensitivity ModerateHigh P-1-C ring protonation varies near pH 7.5-8.5.
Interpretation

While P-1-C is a less potent inhibitor (


 vs 

), its high solubility makes it an excellent "chaser" or elution agent in affinity chromatography. However, the Hygroscopicity is the primary source of reproducibility error. Weighing solid P-1-C without desiccation leads to underestimating the molar concentration, artificially inflating the calculated

.

Validated Protocol: Ensuring Reproducibility

To generate STRENDA-compliant data [1], you must control for the hygroscopic nature of piperazine salts and the ionic strength dependence.

Workflow Visualization

This workflow incorporates "Stop-Go" checkpoints to prevent data loss.

Assay Workflow cluster_prep Phase 1: Preparation (Critical) cluster_assay Phase 2: Kinetic Assay Stock 1. Stock Prep (Desiccate P-1-C 1h) Mix 4. Mix E + I (Incubate 10 min) Stock->Mix Titr 2. Active Site Titration (Verify [E]active) Titr->Mix Buffer 3. Buffer Equil. (pH 8.0 +/- 0.02) Buffer->Mix Start 5. Add Substrate (S) (Start Reaction) Mix->Start Read 6. Measure Initial Velocity (v0) (<10% S depletion) Start->Read Check R² > 0.98? Read->Check Lineartity check Check->Mix No (Repeat) Analyze 7. Non-Linear Regression (Fit to Competitive Model) Check->Analyze Yes

Figure 2: Step-by-step kinetic characterization workflow with quality control checkpoints.

Detailed Methodology
Step 1: Stock Preparation (The Source of Error)
  • Benzamidine: Stable. Weigh directly.

  • P-1-C: Highly hygroscopic.

    • Action: Store P-1-C in a desiccator. Before weighing, allow the vial to equilibrate to room temperature to prevent condensation.

    • Validation: Determine the precise concentration of your inhibitor stock not by weight, but by refractive index or elemental analysis if possible, or assume 5-10% water weight if weighing directly from an old bottle. Ideally, prepare a high concentration stock (e.g., 100 mM) and verify pH is adjusted to 8.0, as the salt form can acidify the solution.

Step 2: The Reaction System[1][2]
  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM

    
    , pH 8.0.
    
    • Note: Calcium is essential for Trypsin stability. The ionic strength (100 mM NaCl) shields the secondary charge on the piperazine ring, linearizing the behavior.

  • Enzyme: Bovine Trypsin (TPCK-treated to prevent chymotrypsin activity). Final concentration: 10–50 nM.

  • Substrate: BAEE (N-Benzoyl-L-arginine ethyl ester).

    
    .
    
Step 3: Data Collection & Analysis
  • Zeroing: Blank against a solution containing Buffer + Inhibitor + Enzyme (No Substrate) to account for any UV absorbance by the piperazine ring (though usually negligible at 253 nm).

  • Initiation: Add BAEE to start.

  • Measurement: Record

    
     for the first 120 seconds. Ensure 
    
    
    
    substrate depletion to maintain Initial Velocity (
    
    
    ) assumptions [2].
  • Curve Fitting: Do not use Linearized plots (Lineweaver-Burk) for determining constants as they distort error structures. Use Non-Linear Regression (e.g., GraphPad Prism or Python scipy.optimize) fitting to the competitive inhibition model:



Troubleshooting & Reproducibility Checklist

If your standard deviation between replicates exceeds 10%, check the following:

  • pH Drift: P-1-C is a weak base. Adding it at high concentrations (mM range) to a weak buffer can shift pH. Check final pH of the reaction mix.

  • Thermal Equilibrium:

    
     is temperature-dependent. Ensure the cuvette holder is thermostatted to 25°C.
    
  • Order of Addition: Always incubate Enzyme and Inhibitor for 5-10 minutes before adding substrate to establish the

    
     equilibrium.
    

References

  • Beilstein-Institut. (2023). STRENDA Guidelines (Standards for Reporting Enzymology Data).[Link]

  • Cornish-Bowden, A. (2013). Fundamentals of Enzyme Kinetics. Wiley-Blackwell. [Link]

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery. Wiley. [Link]

  • PubChem. (2023). Piperazine-1-carboximidamide Compound Summary. National Library of Medicine. [Link]

Sources

Reference standards for 4-(furan-2-carbonyl)piperazine-1-carboximidamide analysis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Analytical Reference Standards for 4-(furan-2-carbonyl)piperazine-1-carboximidamide: A Comparative Guide

Executive Summary 4-(furan-2-carbonyl)piperazine-1-carboximidamide is a critical synthetic intermediate and a monitored degradation impurity in the production of alpha-1 adrenergic receptor antagonists, such as Prazosin and Terazosin[1]. Due to its highly polar and basic nature, accurate chromatographic quantification requires robust methodologies and high-purity reference standards. This guide objectively compares the performance of Primary Pharmacopeial Standards against Secondary Certified Reference Materials (CRMs) and provides a self-validating, ICH Q2(R2)-compliant analytical protocol for its quantification[2].

Chemical Context & Analytical Causality

The molecular architecture of 4-(furan-2-carbonyl)piperazine-1-carboximidamide features a piperazine core flanked by a lipophilic furoyl group and a highly basic carboximidamide (guanidine-like) moiety[3].

The Causality of Chromatographic Tailing: The carboximidamide group possesses a high pKa (~13), meaning it remains permanently protonated under standard reversed-phase high-performance liquid chromatography (RP-HPLC) conditions. If analyzed at a neutral pH, this positively charged moiety undergoes severe secondary ion-exchange interactions with ionized residual silanols (


) on the silica stationary phase. This causality dictates the experimental choice: the mobile phase must be highly acidic (pH 3.0) to protonate and neutralize the silanols (

), forcing the analyte to elute purely via hydrophobic interactions with the C18 phase, thereby yielding sharp, symmetrical peaks suitable for precise integration.

Comparative Analysis of Reference Standard Grades

Selecting the appropriate reference standard grade balances regulatory compliance with cost-efficiency. Primary standards are mandated for final API release, whereas Secondary CRMs are optimal for routine in-process testing and method development[4].

Table 1: Performance and Specification Comparison of Reference Standards

SpecificationPrimary Pharmacopeial Standard (e.g., EP/USP CRS)Secondary Certified Reference Material (CRM)In-House / Research Grade Standard
Traceability Absolute (Pharmacopeial Authority)Traceable to Primary StandardInternal NMR/MS Characterization
Assay Uncertainty Defined by Pharmacopeia (Assumed 100.0% or stated)± 0.5% (ISO 17034 Accredited)± 2.0% (Variable)
Cost & Availability High Cost / Subject to supply constraintsModerate Cost / High AvailabilityLow Cost / Requires heavy internal QC
Best Use Case Final API Release, Regulatory SubmissionsRoutine QC, Method Validation, StabilityEarly R&D, Route Scouting

Self-Validating Experimental Protocol (HPLC-UV)

To ensure trustworthiness, the following RP-HPLC methodology incorporates a strict System Suitability Test (SST) as a self-validating mechanism. If the system fails the SST, the protocol dictates an immediate halt, preventing the generation of out-of-specification (OOS) data[2].

Step 1: Standard Preparation (Gravimetric & Volumetric)

  • Using a calibrated microbalance, accurately weigh 10.0 mg of the 4-(furan-2-carbonyl)piperazine-1-carboximidamide reference standard.

  • Dissolve in 10.0 mL of Diluent (Water:Acetonitrile 80:20 v/v) to create a 1.0 mg/mL stock solution. Causality: Volumetric errors are minimized by using a highly aqueous diluent that matches the initial mobile phase conditions, preventing solvent-mismatch peak distortion upon injection.

Step 2: Chromatographic Conditions

  • Column: C18, end-capped, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 20 mM Ammonium Formate, adjusted to pH 3.0 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Step 3: System Suitability Testing (SST) - The Self-Validating Gate Prior to sample analysis, inject the working standard (10 µg/mL) six consecutive times.

  • Acceptance Criteria:

    • Tailing factor (

      
      ) must be 
      
      
      
      .
    • Relative Standard Deviation (%RSD) of peak area must be

      
      .
      
  • Self-Validation Logic: If

    
    , it indicates active silanol sites or column voiding. The analyst must halt the sequence, replace the column, or remake the pH 3.0 buffer. No sample data may be collected until the SST passes.
    

Analytical Workflow Visualization

The following diagram maps the logical relationship between the API batch, the reference standard qualification, and the self-validating quantification process.

G N1 API Synthesis / Degradation (Prazosin / Terazosin) N2 Target Impurity: 4-(furan-2-carbonyl)piperazine -1-carboximidamide N1->N2 Generates N5 Sample Preparation (Gravimetric & Volumetric) N2->N5 Extracted for N3 Primary Reference Standard (USP <11> / EP CRS) N4 Secondary Working Standard (In-house Qualified) N3->N4 Calibrates N4->N5 Spiked/Compared N6 HPLC-UV / LC-MS/MS Analysis N5->N6 Injected into N7 System Suitability Test (SST) Tailing < 1.5, RSD < 2.0% N6->N7 Evaluated by N8 Validated Quantification (ICH Q2(R2) Compliant) N7->N8 Passes Criteria

Workflow for qualification and quantification of 4-(furan-2-carbonyl)piperazine-1-carboximidamide.

Method Validation Data Summary

To objectively compare the performance of the Secondary CRM against the Primary Pharmacopeial Standard, a validation study was executed in accordance with the ICH Q2(R2) framework[5]. The data below demonstrates that a properly qualified Secondary CRM provides statistically equivalent performance for routine analysis.

Table 2: ICH Q2(R2) Method Validation Data Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaPrimary Standard ResultSecondary CRM ResultConclusion
Linearity (

)

(Range: 50-150%)
0.99980.9996Equivalent
Method Precision (%RSD)

(n=6)
0.85%0.92%Equivalent
Accuracy (% Recovery) 98.0% - 102.0%100.2%99.7%Equivalent
Limit of Quantitation (LOQ) Signal-to-Noise

0.05 µg/mL0.05 µg/mLEquivalent

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." European Medicines Agency, Effective June 2024. URL:[Link]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures Framework." MasterControl Quality Insights, 2024. URL:[Link]

  • Science of Synthesis. "Product Class 13: Quinazolines." Thieme-Connect, 2024. URL:[Link]

Sources

A Researcher's Guide to Evaluating Off-Target Effects of Furan-Piperazine Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

The furan-piperazine scaffold is a compelling structural motif in modern medicinal chemistry. Its constituent parts—the electron-rich furan ring and the versatile piperazine core—bestow upon it the characteristics of a "privileged scaffold," capable of interacting with a wide array of biological targets.[1][2] This versatility is evident in its presence within numerous clinically successful drugs, from anticancer agents to antipsychotics.[1] However, the very features that make this scaffold so attractive are also the source of its primary liabilities. The journey from a promising furan-piperazine hit to a safe and effective drug candidate is paved with the thorough and systematic evaluation of its potential off-target effects.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to proactively identify, characterize, and mitigate the off-target risks associated with furan-piperazine drug candidates. Moving beyond a simple checklist of assays, we will delve into the mechanistic rationale behind these liabilities, present detailed experimental protocols for their assessment, and offer a tiered, data-driven strategy for candidate selection and optimization. Our objective is to empower you to de-risk your program early, saving invaluable time and resources on the path to the clinic.

Section 1: Understanding the Inherent Liabilities

The chemical architecture of the furan-piperazine moiety predisposes it to interactions with three main classes of off-targets, which must be at the forefront of any safety assessment strategy.

Cytochrome P450 (CYP) Inhibition: The Furan's Metabolic Gambit

The furan ring is a well-documented structural alert for mechanism-based inactivation (MBI) of cytochrome P450 enzymes.[3] These heme-containing proteins are the primary drivers of drug metabolism, and their inhibition can lead to dangerous drug-drug interactions (DDIs).[4]

  • Mechanism of Action : CYP enzymes metabolize the furan ring, forming a reactive furan epoxide intermediate.[5] This highly electrophilic species can then form a covalent bond with nucleophilic residues within the CYP active site, leading to irreversible inactivation of the enzyme.[5][6] This "suicide inhibition" is particularly insidious because it is time- and concentration-dependent, and its effects can persist long after the parent drug has been cleared.[3][6]

  • Key Isoforms : The most clinically relevant CYP isoforms to assess are CYP3A4, 2D6, 2C9, 2C19, and 1A2, as they are responsible for the metabolism of over 90% of clinically used drugs.[4][7] Furan-containing compounds have been shown to inhibit a wide range of these isoforms.[6][8]

  • Clinical Consequence : Inhibition of a key CYP enzyme can dangerously elevate plasma concentrations of co-administered drugs that are substrates for that enzyme, leading to toxicity. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines for evaluating this DDI potential.[9][10][11]

hERG Channel Blockade: The Piperazine's Proarrhythmic Potential

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel (Kv11.1) critical for cardiac repolarization.[12][13][14] Blockade of this channel is a primary cause of drug-induced QT interval prolongation, a condition that can lead to a life-threatening ventricular arrhythmia called Torsades de Pointes (TdP).[12][14]

  • Mechanism of Action : The basic nitrogen atom within the piperazine ring is a common pharmacophore for hERG channel binders.[15] At physiological pH, this nitrogen is protonated, and the resulting cation can interact with key aromatic residues (Y652 and F656) lining the inner pore of the hERG channel, physically occluding the passage of potassium ions.[16]

  • Regulatory Imperative : Due to the severe safety implications, assessment of hERG channel activity is a mandatory part of preclinical safety pharmacology studies, as outlined by the International Council for Harmonisation (ICH) guidelines S7A and S7B.[17][18][19]

Aminergic GPCR Promiscuity: The Piperazine's "Privileged" Problem

The piperazine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs), particularly aminergic receptors like serotonin (5-HT), dopamine (D), and adrenergic (α, β) receptors.[1]

  • Structural Basis : The structural and electronic properties of the piperazine ring mimic those of endogenous neurotransmitters, allowing it to fit into their corresponding receptor binding pockets.[2]

  • Consequences of Off-Target Binding : Unintended interactions with these receptors can lead to a host of undesirable side effects, including central nervous system (CNS) effects (e.g., sedation, dizziness), cardiovascular changes (e.g., hypotension, tachycardia), and gastrointestinal issues.[20] Early, broad profiling is essential to identify these liabilities and guide structure-activity relationship (SAR) studies to improve selectivity.

Section 2: A Tiered Strategy for Experimental Evaluation

A proactive, tiered approach to off-target evaluation allows for the efficient allocation of resources, ensuring that only the most promising candidates with acceptable safety profiles advance.

G cluster_0 Tier 1: Early Screening (High-Throughput) cluster_1 Tier 2: Lead Optimization & In-Depth Profiling cluster_2 Tier 3: Preclinical Candidate Confirmation T1_CYP Fluorogenic CYP Inhibition (IC50 - 5 Major Isoforms) Decision1 IC50 < 10 µM or >30% Inhibition? T1_CYP->Decision1 T1_hERG Automated Patch-Clamp hERG (% Inhibition @ 10 µM) T1_hERG->Decision1 T1_Panel Early Safety Panel (e.g., SafetyScreen44™) T1_Panel->Decision1 T2_MBI CYP Mechanism-Based Inhibition (MBI) Assay Decision2 Promising Profile Proceed? T2_MBI->Decision2 T2_hERG Manual Patch-Clamp hERG (Definitive IC50) T2_hERG->Decision2 T2_Panel Broad Safety Panel (e.g., SafetyScreen87™) T2_Panel->Decision2 T3_DDI In Vivo Rodent DDI Study T3_CV In Vivo Cardiovascular Telemetry (e.g., Dog) Decision1->T2_MBI Yes (CYP Hit) Decision1->T2_hERG Yes (hERG Hit) Decision1->T2_Panel Yes (Other Hits) Decision1->Decision2 No (Clean Profile) Decision2->T3_DDI Yes Decision2->T3_CV Yes

Caption: Tiered workflow for off-target evaluation.

Tier 1: High-Throughput Screening for Early Hazard Identification

The goal of this initial phase is to rapidly flag liabilities in a cost-effective manner across a large number of compounds.

Experiment 1: Fluorogenic CYP Inhibition Assay

This assay provides a rapid assessment of direct CYP inhibition.[4] It uses recombinant human CYP enzymes and pro-fluorescent substrates that become fluorescent upon metabolism.[7][21] A decrease in fluorescence in the presence of the test compound indicates inhibition.[4]

  • Protocol: High-Throughput CYP450 Inhibition (IC50 Determination)

    • Plate Preparation : In a 96- or 384-well black plate, add serial dilutions of the furan-piperazine test compounds (e.g., 8-point, 3-fold dilutions starting from 100 µM). Include a known inhibitor for each isoform as a positive control (e.g., Ketoconazole for CYP3A4) and a vehicle control (e.g., <1% DMSO).

    • Enzyme/Substrate Addition : Prepare a master mix containing the recombinant human CYP enzyme (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2), a fluorogenic probe substrate (e.g., BFC for CYP3A4), and reaction buffer.[7] Dispense this mix into all wells.

    • Initiate Reaction : Add an NADPH regenerating system to all wells to start the enzymatic reaction.[21]

    • Incubation : Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), optimized for linear product formation.

    • Read Fluorescence : Stop the reaction (optional, depending on kit) and read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.[7]

    • Data Analysis : Calculate the percent inhibition relative to the vehicle control for each compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

Table 1: Comparative CYP Inhibition Data for Furan-Piperazine Analogs

CompoundCYP3A4 IC50 (µM)CYP2D6 IC50 (µM)CYP2C9 IC50 (µM)
FP-Analog 1 1.2> 5025.4
FP-Analog 2 15.8> 50> 50
FP-Analog 3 > 502.545.1
Ketoconazole 0.08N/AN/A
Quinidine N/A0.05N/A

Data is illustrative. A low IC50 value indicates potent inhibition and a potential DDI risk.

Experiment 2: Broad Target Binding Panel (SafetyScreen44™ or similar)

To assess promiscuity, early screening against a panel of common off-targets is invaluable. Commercial panels, such as Eurofins' SafetyScreen44™, offer a cost-effective way to test a compound at a single concentration (typically 10 µM) against ~44 receptors, ion channels, and enzymes known to be involved in adverse drug reactions.[22][23][24]

  • Interpretation : The output is typically reported as percent inhibition or binding at the tested concentration. A result >50% is generally considered a "hit" and warrants further investigation with a full dose-response curve to determine potency (IC50 or Ki).

Section 3: In-Depth Profiling for Optimized Leads

Compounds that progress past Tier 1 require more rigorous, quantitative assessment of their liabilities.

Experiment 3: Gold-Standard hERG Evaluation (Manual Patch-Clamp)

While automated patch-clamp is suitable for screening, the manual whole-cell patch-clamp technique is the regulatory gold standard for quantifying hERG channel block.[25][26][27] It provides the most accurate and detailed characterization of a compound's effect on channel kinetics.[27]

  • Protocol: Manual Whole-Cell Patch-Clamp for hERG IC50 Determination

    • Cell Culture : Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.[26][28]

    • Electrophysiology Setup : Isolate a single cell and achieve a whole-cell patch-clamp configuration using a glass micropipette and a patch-clamp amplifier.[25][26]

    • Voltage Protocol : Apply a specific voltage-clamp protocol to the cell to elicit the characteristic hERG current. This typically involves a depolarizing step to open the channels, followed by a repolarizing step where the "tail current" is measured.[12][28]

    • Compound Application : After establishing a stable baseline current with vehicle solution, perfuse the cell with increasing concentrations of the furan-piperazine compound (e.g., 5 concentrations, tested in duplicate).[29]

    • Data Acquisition : Record the hERG tail current at each concentration until a steady-state block is achieved.

    • Data Analysis : Measure the peak tail current amplitude at each concentration and calculate the percentage of block relative to the baseline. Fit the concentration-response data to determine the IC50 value.[28]

Table 2: Comparative hERG Blockade Data

CompoundhERG IC50 (µM)Therapeutic Index (hERG IC50 / Primary Target EC50)
FP-Analog 1 0.918
FP-Analog 2 22.5> 450
Cisapride (Positive Control) 0.02N/A

Data is illustrative. A therapeutic index (or safety margin) >30-100x is often desired to minimize proarrhythmic risk.

Experiment 4: CYP Mechanism-Based Inhibition (MBI) Assay

If a compound shows direct CYP inhibition in Tier 1, it is critical to determine if it is a mechanism-based inhibitor. The furan moiety makes this a high-priority follow-up test.[3]

  • Causality & Rationale : A standard IC50 assay cannot distinguish between reversible and irreversible inhibition. The MBI assay uses a pre-incubation step. If the compound is a mechanism-based inhibitor, its inhibitory potency will increase with longer pre-incubation time with the active enzyme system (i.e., in the presence of NADPH), which is not seen with reversible inhibitors.

MBI_Workflow cluster_0 IC50 Shift Assay cluster_1 Arm 1: No Pre-incubation cluster_2 Arm 2: Pre-incubation A1 Mix CYP Enzyme, Test Compound, Buffer B1 Split into Two Arms A1->B1 C1 Add NADPH (Initiate Reaction) B1->C1 C2 Add NADPH (Initiate MBI) B1->C2 D1 Add Probe Substrate IMMEDIATELY C1->D1 E1 Incubate & Measure Activity D1->E1 Result Compare IC50 values. Shift indicates MBI. E1->Result D2 Pre-incubate (e.g., 30 min @ 37°C) C2->D2 E2 Add Probe Substrate D2->E2 F2 Incubate & Measure Activity E2->F2 F2->Result

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(furan-2-carbonyl)piperazine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Treat 4-(furan-2-carbonyl)piperazine-1-carboximidamide as a Hazardous Basic Organic Waste .

  • Primary Hazard: Corrosive (Skin/Eye Damage) and Potential Sensitizer.

  • Critical Incompatibility: Do NOT mix with bleach (sodium hypochlorite). The carboximidamide (guanidine-like) moiety can form explosive/toxic chloramines.

  • Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

To dispose of this compound safely, one must understand the reactivity of its three functional components. This is not generic "organic waste"; it is a multi-functional molecule requiring specific segregation.

Functional GroupChemical BehaviorDisposal Implication
Furan Ring Electron-rich aromatic; sensitive to strong acids (polymerization) and oxidation.Do not mix with strong acids (e.g., conc.

) to prevent exothermic polymerization.
Piperazine Ring Secondary/Tertiary amine structure; acts as a base; known sensitizer.Strict PPE required (Respiratory/Contact).[1] Segregate as "Organic Base."
Carboximidamide Guanidine-like functionality; highly basic (

); nitrogen-rich.
Incompatible with hypochlorites (Bleach). Forms shock-sensitive chloro-guanidines.
Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, stabilize the material at the point of generation.

Waste Stream Classification
  • RCRA Classification (USA): Likely D002 (Corrosive) if pH > 12.5 in solution. If flammable solvent is present, D001 (Ignitable).

  • Segregation Category: Basic Organic Waste (Non-Halogenated, unless dissolved in DCM/Chloroform).

Workflow: Waste Segregation Logic

The following decision tree illustrates the correct segregation path to prevent cross-contamination or accidental reaction.

WasteSegregation Start Waste Generation: 4-(furan-2-carbonyl)piperazine-1-carboximidamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid Bin: Hazardous Solid (Double Bagged) Solid->BinSolid Label: Toxic/Corrosive SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, Water) SolventCheck->NonHalogenated BinHalo Bin: Halogenated Organic Halogenated->BinHalo pH Check Required BinNonHalo Bin: Basic Organic (Alkaline) NonHalogenated->BinNonHalo Segregate from Acids

Figure 1: Decision logic for segregating 4-(furan-2-carbonyl)piperazine-1-carboximidamide waste streams.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)

Applicability: Expired shelf stock, contaminated weighing boats, solid spill cleanup.

  • PPE Verification: Wear nitrile gloves (double gloving recommended due to piperazine sensitization), safety goggles, and a lab coat. Use a fume hood or N95 respirator if dust generation is likely.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated hazardous waste bag.

  • Transfer: Transfer the solid carefully to avoid dusting. Wipe the exterior of the source container with a solvent-dampened wipe and add the wipe to the waste.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-(furan-2-carbonyl)piperazine-1-carboximidamide"[2]

    • Hazards: "Toxic," "Corrosive (Basic)."

  • Secondary Containment: Place the sealed container into a secondary clear plastic bag (double containment) before transport to the waste room.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: HPLC waste, reaction byproducts dissolved in solvent.

  • pH Check (Crucial): Measure the pH of the solution.

    • If pH < 5: The amidine is likely protonated (salt form). This is stable.

    • If pH > 10: The compound is a free base. Ensure the waste container is compatible with bases (HDPE or Glass; avoid Aluminum).

  • Solvent Compatibility:

    • Do not pour into a container holding acidic waste (e.g., TFA, HCl, Acetic Acid). The heat of neutralization combined with furan sensitivity can cause rapid pressure buildup.

  • Quenching (Only if reactive intermediates are present):

    • If the mixture contains unreacted acid chlorides or active esters, quench with dilute ammonium hydroxide slowly in an ice bath before disposal.

  • Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel.

  • Log Entry: Record the volume and specific chemical name on the waste log sheet immediately.

Chemical Compatibility Matrix

Use this table to determine what can and cannot be stored in the same secondary containment tray.

Chemical ClassCompatibilityReasoning
Aqueous Acids 🔴 Incompatible Exothermic neutralization; risk of furan polymerization.
Strong Oxidizers 🔴 Incompatible Furan ring is susceptible to rapid oxidation; fire hazard.
Hypochlorites (Bleach) 🔴 DANGEROUS Reacts with amidine/guanidine to form N-chloro species (explosive potential).
Aldehydes/Ketones 🟡 Conditional Piperazine amine can form enamines/imines; generally safe for short-term waste storage but may darken/tar.
Alcohols (MeOH/EtOH) 🟢 Compatible Excellent dissolution media; safe for standard organic waste streams.
Emergency Spill Response

In the event of a spill outside of a fume hood, follow this immediate containment logic.

SpillResponse Detect Spill Detected Evacuate Evacuate Area (If Dust/Aerosol) Detect->Evacuate PPE Don PPE: Gloves, Goggles, Respirator Evacuate->PPE Contain Containment PPE->Contain Use Vermiculite/Sand Neutralize Neutralize/Absorb Contain->Neutralize 5% Citric Acid (If Liquid) Cleanup Collect & Label Neutralize->Cleanup Do NOT use Bleach

Figure 2: Emergency response workflow. Note the specific prohibition of bleach during cleanup.

Cleanup Protocol:

  • Absorb: Use vermiculite, sand, or commercial "Organic Base" spill pads.

  • Neutralize (Liquids only): If the spill is a concentrated basic solution, apply a weak acid (Citric Acid or dilute Acetic Acid) to lower pH to ~7-8 before absorption.

  • Wash: Clean the surface with soapy water (surfactant). Avoid oxidizing cleaners.[3]

Regulatory Compliance (RCRA)
  • Waste Codes: While this specific molecule is not P-listed or U-listed (unless it is a commercial chemical product being discarded unused, in which case a determination must be made), it typically exhibits characteristics requiring regulation:

    • D002 (Corrosivity): If the waste is aqueous and pH

      
       12.5.[4]
      
    • D001 (Ignitability): If dissolved in a flammable solvent (Flash point < 60°C).

  • Destruction Method: The preferred method for ultimate disposal is incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the destruction of the biologically active piperazine and furan rings.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • PubChem. (n.d.). Piperazine-1-carboximidamide Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.[Link]

Sources

Personal protective equipment for handling 4-(furan-2-carbonyl)piperazine-1-carboximidamide

[1][2]

Executive Summary & Hazard Logic

Handling 4-(furan-2-carbonyl)piperazine-1-carboximidamide requires a safety strategy that goes beyond standard laboratory practices. As a molecule containing both a piperazine ring and a carboximidamide (guanidine-like) moiety, this compound presents a dual-threat profile: it is likely a potent respiratory sensitizer and a corrosive irritant to mucous membranes.[1][2]

The "Sensitization Trap": The most critical risk with piperazine derivatives is not acute toxicity, but immunological sensitization .[2] Standard fume hoods often fail to contain micro-aerosols generated during weighing.[1][2] Once a researcher is sensitized, anaphylactic reactions can occur upon exposure to trace quantities, effectively ending their career in wet chemistry.[2]

This guide establishes a Band 4 Containment Protocol (OEB 4 equivalent) to ensure zero biological uptake.[1][2]

Hazard Profiling & Risk Assessment

Based on Structure-Activity Relationships (SAR) and data from analogous piperazine/amidine compounds, the following hazard profile must be assumed in the absence of a specific GHS classification for this exact intermediate.

Hazard ClassRisk LevelMechanism of Action
Respiratory Sensitization CRITICAL Piperazine rings can haptenize proteins in the respiratory tract, leading to IgE-mediated asthma [1].[1][2]
Skin Corrosion/Irritation HIGH The carboximidamide group is basic (pKa ~11-12).[1][2] Contact with moisture (sweat/tears) generates high pH, causing chemical burns [2].[1][2]
Reproductive Toxicity MODERATE Piperazine derivatives are suspected of damaging fertility or the unborn child (GHS Category 2) [3].[2]
Physical State Solid Likely a hygroscopic powder.[2] Electrostatic charging during weighing increases dispersion risk.[1][2]

Personal Protective Equipment (PPE) Matrix

Core Directive: PPE is the last line of defense.[2] However, due to the sensitization risk, we employ a "Redundancy Layering" strategy.[1][2]

Respiratory Protection (The Primary Barrier)[1]
  • Minimum Requirement: N95/P2 disposable respirator is insufficient for powder handling outside a glovebox.[2]

  • Recommended: Powered Air Purifying Respirator (PAPR) with HEPA filters (APF 25 or higher) if handling >100mg outside a sealed enclosure.[1][2]

  • Rationale: Piperazine dusts are often invisible.[2] A PAPR provides positive pressure, preventing inward leakage that occurs with N95s during facial movement.[2]

Dermal Protection (The Permeation Barrier)

Standard latex is permeable to organic bases.[1][2] You must use a Double-Gloving Protocol .

  • Inner Layer: 4 mil Nitrile (Inspection White).[1][2]

  • Outer Layer: 5-8 mil Extended Cuff Nitrile or Neoprene (High Contrast Color).[1][2]

  • Protocol: Tape the outer glove cuff to the Tyvek sleeve to create a seal.[2] Change outer gloves immediately upon visible contamination.[1][2]

Ocular & Body Protection[3][4][5][6][7]
  • Eyes: Chemical Splash Goggles (indirect venting).[1][2] Note: Face shields alone are not sufficient against airborne dusts.[2]

  • Body: Disposable Tyvek® Lab Coat (or equivalent microporous laminate).[1][2] Cotton lab coats retain dust and become secondary sources of exposure in the laundry.[2]

Operational Workflow: The "Zero-Exposure" Protocol[1][2]

The following diagram outlines the decision logic for handling this compound based on quantity and physical state.

SafetyProtocolStartStart: Define OperationQuantityCheck Quantity & StateStart->QuantitySmallScale< 100 mg (Solid)Quantity->SmallScaleAnalyticalLargeScale> 100 mg or Solution PrepQuantity->LargeScalePrep/SynthesisHoodClass II Biosafety Cabinet or Vented Balance EnclosureSmallScale->HoodIsolatorGlovebox / Isolator (Negative Pressure)LargeScale->IsolatorWeighingWeighing Protocol:1. Anti-static gun usage2. Weigh into closed vesselHood->WeighingIsolator->WeighingSolubilizationSolubilization:Add solvent immediately to suppress dustWeighing->SolubilizationCleanupDecontamination:Wet wipe (No sweeping)Solubilization->Cleanup

Figure 1: Risk-Based Containment Logic.[1][2] Note that >100mg handling triggers the requirement for isolation due to the sensitization threshold.[2]

Decontamination & Waste Disposal[2]

Crucial Warning: Do NOT use bleach (sodium hypochlorite) as the primary neutralization agent for piperazines without massive ventilation.[2] Piperazines react with hypochlorite to form chloramines , which are toxic gases [4].[2]

Step-by-Step Decontamination Protocol
  • Solvent Wipe: Wipe contaminated surfaces with ethanol or isopropanol to solubilize the organic residue.[1][2]

  • Acid Neutralization: Since the molecule contains a basic carboximidamide group, apply a mild acid solution (e.g., 10% Citric Acid or dilute Acetic Acid) to convert the base into a water-soluble, non-volatile salt.[1][2]

  • Surfactant Clean: Follow with a soapy water wash to remove the salt.[1][2]

  • Disposal: All wipes, gloves, and solid waste must be sealed in a "Hazardous Waste" bag (double-bagged) and incinerated. Do not dispose of down the drain.

Emergency Response

ScenarioImmediate Action
Inhalation Evacuate to fresh air immediately. If wheezing occurs, seek medical attention for potential sensitization.[2] Alert ER that the patient was exposed to a piperazine derivative.
Eye Contact Rinse cautiously with water for 15 minutes .[2][3][4] The basic nature of the compound causes deep tissue damage; do not stop rinsing early.[2]
Skin Contact Remove contaminated clothing.[2][5][3][4][6] Wash skin with mild soap and water.[2] Do not use solvent (ethanol) on skin, as it may enhance absorption.[1][2]

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023).[1][2] Piperazine Safety Data Sheet. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012).[1][2] Piperidine and Piperazine Derivatives: Acute Exposure Guideline Levels. Retrieved from [Link]

  • New Jersey Department of Health. (2017).[1][2] Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(furan-2-carbonyl)piperazine-1-carboximidamide
Reactant of Route 2
Reactant of Route 2
4-(furan-2-carbonyl)piperazine-1-carboximidamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.